6-Methylazulene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-9-5-7-10-3-2-4-11(10)8-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQVWDSVAGZQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2C=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167941 | |
| Record name | 6-Methylazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1654-52-0 | |
| Record name | 6-Methylazulene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylazulene | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Methylazulene from Inexpensive Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a cost-effective and efficient two-step synthesis of 6-methylazulene. The described methodology, primarily based on the work of the Baxendale group, utilizes readily available and inexpensive starting materials, making it an attractive route for both academic research and industrial applications. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathway to facilitate understanding and implementation.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a two-step process, which can be broadly categorized as a modified Ziegler-Hafner azulene synthesis. The overall strategy involves:
-
Formation of a Pyridinium Salt: The synthesis commences with the reaction of 4-methylpyridine with 2,4-dinitrochlorobenzene. This reaction, a classic example of a Zincke reaction, forms the corresponding N-(2,4-dinitrophenyl)-4-methylpyridinium salt. This salt acts as an activated precursor for the subsequent azulene ring formation.
-
Annulation with Cyclopentadienide: The pyridinium salt is then reacted with sodium cyclopentadienide. This step involves the nucleophilic addition of the cyclopentadienide anion to the pyridinium ring, leading to ring-opening and subsequent intramolecular cyclization to form the azulene scaffold.
This approach is advantageous due to its operational simplicity, good overall yield, and the low cost of the starting materials.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the two-step synthesis of this compound.
Table 1: Cost Analysis of Starting Materials
| Starting Material | Typical Price (per 100g) | Supplier Examples |
| 4-Methylpyridine | $30 - $60 | Sigma-Aldrich, TCI, Alfa Aesar |
| 2,4-Dinitrochlorobenzene | $25 - $50 | Sigma-Aldrich, TCI, Alfa Aesar |
| Dicyclopentadiene | $20 - $40 | Sigma-Aldrich, TCI, Alfa Aesar |
| Sodium Hydride (60% in mineral oil) | $40 - $70 | Sigma-Aldrich, Acros Organics |
Note: Prices are estimates and may vary based on supplier, purity, and quantity.
Table 2: Reaction Yields and Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Pyridinium Salt Formation | 4-Methylpyridine, 2,4-Dinitrochlorobenzene | Ethanol | Reflux | 2 h | ~95 |
| 2 | Azulene Formation | N-(2,4-dinitrophenyl)-4-methylpyridinium chloride, Sodium cyclopentadienide | THF/Pyridine | 110 | 4 h | 63-64 |
| Overall | This compound Synthesis | ~60-61 |
Experimental Protocols
Step 1: Synthesis of N-(2,4-dinitrophenyl)-4-methylpyridinium chloride
This procedure details the formation of the Zincke salt precursor.
Materials:
-
4-Methylpyridine
-
2,4-Dinitrochlorobenzene
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene (1.0 eq) in absolute ethanol.
-
To this solution, add 4-methylpyridine (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 2 hours. A yellow precipitate of the pyridinium salt will form.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the N-(2,4-dinitrophenyl)-4-methylpyridinium chloride under vacuum. The product is typically obtained in high purity and yield (>95%).
Step 2: Synthesis of this compound
This procedure describes the annulation reaction to form the final product. A microwave-assisted protocol is also presented as an efficient alternative.
Materials:
-
N-(2,4-dinitrophenyl)-4-methylpyridinium chloride
-
Dicyclopentadiene
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine, anhydrous
Procedure for Sodium Cyclopentadienide Preparation:
-
Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold (in an ice bath) and used immediately as it readily dimerizes back.
-
In a separate, dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.05 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add the freshly cracked cyclopentadiene (1.0 eq) to the sodium hydride suspension with vigorous stirring. Hydrogen gas will evolve.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until the hydrogen evolution ceases. The resulting solution of sodium cyclopentadienide in THF is ready for use.
Procedure for this compound Synthesis (Conventional Heating):
-
To the freshly prepared solution of sodium cyclopentadienide in THF, add N-(2,4-dinitrophenyl)-4-methylpyridinium chloride (1.0 eq) in one portion under an inert atmosphere.
-
Add anhydrous pyridine to the reaction mixture.
-
Heat the mixture to 110 °C and maintain for 4 hours. The reaction mixture will turn a deep blue color.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with a non-polar solvent such as hexane or diethyl ether.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a dark blue oil.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent. This compound is a characteristic blue-colored compound.
Procedure for this compound Synthesis (Microwave-Assisted):
-
In a microwave-safe reaction vessel, combine the N-(2,4-dinitrophenyl)-4-methylpyridinium chloride (1.0 eq) and the freshly prepared sodium cyclopentadienide solution in THF.
-
Add anhydrous pyridine.
-
Seal the vessel and heat the reaction mixture in a microwave reactor to 200 °C for 30 minutes.
-
After cooling, work up the reaction mixture as described in the conventional heating method (steps 4-8). This method has been reported to provide a yield of approximately 64%.[1]
Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for this compound synthesis.
Conclusion
The described two-step synthesis provides a practical and economical route to this compound. The use of inexpensive and readily available starting materials, coupled with a robust and high-yielding protocol, makes this method highly suitable for researchers and professionals in the fields of organic synthesis and drug development. The option of a microwave-assisted final step further enhances the efficiency of this synthetic pathway. This guide provides the necessary details to successfully implement this synthesis in a laboratory setting.
References
6-Methylazulene: An In-Depth Examination of its Origins, Discovery, and the Prevailing Scientific Consensus
An enigma in natural product chemistry, 6-Methylazulene, a derivative of the vibrant blue aromatic hydrocarbon azulene, presents a curious case. Despite anecdotal claims of its existence in the plant kingdom, a thorough review of scientific literature reveals a conspicuous absence of credible evidence for its natural occurrence. This technical guide delves into the history of azulene discovery, investigates the unsubstantiated claims surrounding this compound's natural sources, and clarifies its well-established synthetic origins.
The Discovery of the Azulene Skeleton: A Brief History
The story of azulenes begins not with isolation of a specific derivative, but with the characteristic blue color observed in the essential oils of certain plants. The parent compound, azulene, was named in 1863 by French chemist Septimus Piesse, derived from the Spanish word "azul," meaning blue. For decades, the structure of this blue chromophore remained a puzzle. It was not until the pioneering work of Croatian chemist Lavoslav Ružička in the early 20th century that the bicyclic aromatic structure of the azulene skeleton was elucidated. This foundational work paved the way for the synthesis and study of a wide array of azulene derivatives, including this compound.
Investigating the Claim of Natural Occurrence: A Case of Unsubstantiated Reports
A singular, non-scholarly source has claimed that this compound is a naturally occurring compound found in various plants and essential oils, specifically citing the oil of grand fir (Abies grandis). However, this assertion is not supported by the broader scientific community and lacks verifiable, peer-reviewed evidence.
To investigate this claim, a comprehensive analysis of the chemical composition of Abies grandis essential oil is crucial. A detailed 2015 study published in the journal Phytologia utilized high-resolution capillary gas chromatography-mass spectrometry (GC-MS) to provide a thorough report on the volatile leaf oil of Abies grandis.[1] The exhaustive analysis identified fifty-nine compounds, including numerous monoterpenes and sesquiterpenes. Notably, This compound was not detected in this or any other credible, peer-reviewed analysis of Abies grandis essential oil.
The discrepancy between the anecdotal claim and the scientific evidence strongly suggests that the assertion of this compound's natural occurrence in grand fir oil is erroneous. It is plausible that this claim arose from a misidentification or has been perpetuated without scientific validation.
The Established Synthetic Route to this compound
In contrast to its elusive natural presence, the synthesis of this compound is well-documented in the chemical literature. The primary methods for its preparation involve the construction of the azulene core from smaller precursor molecules. One of the classical and effective methods is the Ziegler-Hafner azulene synthesis, which utilizes a pyridinium salt as a key intermediate. This method, and variations thereof, have been refined over the years to provide reliable access to this compound for research and other applications.
Quantitative Data: An Absence of Evidence
Consistent with the lack of confirmed natural sources, there is no quantitative data available in the scientific literature regarding the concentration or yield of this compound from any natural matrix. All reported quantitative data pertains to synthetic yields from various chemical reactions.
Experimental Protocols: A Focus on Synthesis and Analysis
Given that this compound has not been successfully isolated from a natural source, there are no established experimental protocols for its extraction and purification from natural materials. The relevant experimental methodologies are instead focused on its chemical synthesis and analytical identification.
General Analytical Protocol for Azulenes (by GC-MS):
A standard method for the analysis of essential oils to detect compounds like azulenes involves Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: The essential oil is typically diluted in a suitable solvent (e.g., hexane or dichloromethane).
-
Gas Chromatography: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5ms). The oven temperature is programmed to ramp up, separating the components of the oil based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum provides a unique "fingerprint" for each compound.
-
Identification: The obtained mass spectra are compared against spectral libraries (e.g., NIST, Wiley) to identify the compounds. Retention indices are also used to confirm identifications.
It is through such rigorous analytical procedures that the absence of this compound in sources like grand fir oil has been established.
Logical Workflow for Investigating Natural Product Claims
The process of verifying the presence of a specific compound in a natural source can be visualized as follows:
References
The Structural Distinctiveness of 6-Methylazulene: A Non-Benzenoid Aromatic Hydrocarbon
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of aromatic hydrocarbons, the distinction between benzenoid and non-benzenoid systems is fundamental. While benzenoid aromatics are built upon fused six-membered benzene rings, non-benzenoid aromatics derive their stability from other cyclic conjugated π-electron systems. Azulene (C₁₀H₈), an isomer of naphthalene, is the archetypal example of a neutral, non-benzenoid aromatic hydrocarbon, comprising a fused five- and seven-membered ring system.[1] Its unique electronic properties, intense blue color, and significant dipole moment set it apart from its colorless benzenoid isomer, naphthalene.[1]
This technical guide focuses on the structural and electronic characteristics of 6-methylazulene, a derivative of azulene. The introduction of a methyl group onto the seven-membered ring serves to modulate the electronic properties of the azulene core, providing a valuable scaffold for further functionalization in materials science and drug development.[2] This document will elucidate the structural features that define this compound, present its key quantitative data, detail the experimental protocols for its characterization, and provide a visual representation of its structural relationships and analytical workflow.
The Azulene Core: A Fusion of Aromatic Tropylium and Cyclopentadienyl Moieties
The aromaticity and distinct properties of azulene are best understood by considering its resonance structures. It can be depicted as the fusion of a 6-π-electron cyclopentadienyl anion and a 6-π-electron tropylium cation.[1][3] This charge separation imparts a significant ground-state dipole moment of approximately 1.08 D, a stark contrast to the zero dipole moment of its non-polar isomer, naphthalene.[1] This inherent polarity is the source of many of azulene's unique characteristics:
-
Electron Distribution: The seven-membered ring is electron-deficient (electrophilic), while the five-membered ring is electron-rich (nucleophilic).[1]
-
Color: The small HOMO-LUMO gap, a consequence of its non-alternant hydrocarbon structure, leads to light absorption in the visible region, resulting in its characteristic deep blue color.[2]
-
Reactivity: The disparate electron densities of the two rings govern its reactivity, with electrophilic substitution favoring the five-membered ring and nucleophilic attack occurring on the seven-membered ring.
The methyl group in this compound is positioned on the electron-deficient seven-membered ring. As an electron-donating group, it perturbs the electronic structure of the parent azulene, influencing its reactivity, stability, and spectroscopic signature.[4]
Visualizing Structural Relationships
The fundamental difference between benzenoid and non-benzenoid aromatic systems, and the specific structure of this compound, can be visualized as follows.
Quantitative Structural and Spectroscopic Data
The structural and electronic properties of this compound can be quantified through various analytical techniques. The following table summarizes key data. Due to the limited availability of published X-ray crystallography data for this compound, bond lengths for the parent azulene are provided for reference.
| Property | Value | Method/Source |
| Physical Properties | ||
| Molecular Formula | C₁₁H₁₀ | - |
| Molar Mass | 142.20 g/mol | Calculated |
| Melting Point | 82 °C | Experimental[5] |
| Structural Data (Azulene Core) | X-ray Diffraction (for parent azulene) | |
| C1-C2 Bond Length | ~1.39 Å | Experimental |
| C4-C5 Bond Length | ~1.39 Å | Experimental |
| C9-C10 (fusion) Bond Length | ~1.48 Å | Experimental |
| Spectroscopic Data (Estimated) | ||
| ¹H NMR (δ, ppm in CDCl₃) | Me: ~2.5Aryl H: 6.8 - 8.2 | Estimated based on typical shifts[1][6] |
| ¹³C NMR (δ, ppm in CDCl₃) | Me: ~21Aryl C: 115 - 148 | Estimated based on known azulene data[4][7] |
| UV-Vis (λmax) | ~350 nm (S₀→S₁)~600-700 nm (S₀→S₂) | Estimated based on azulene properties[2] |
Experimental Characterization Workflow
The comprehensive characterization of this compound follows a logical workflow, beginning with synthesis and purification, followed by a suite of analytical techniques to confirm its structure and purity.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound.
Synthesis of this compound
A high-yield, two-step synthesis has been developed, starting from readily available materials.[2]
-
Step 1: Synthesis of 6-Methyl-1,2,3,4-tetrahydroazulene.
-
Combine 6-methyl-1-tetralone and ethyl diazoacetate in an appropriate solvent.
-
Introduce a Lewis acid catalyst (e.g., BF₃·OEt₂) and stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Quench the reaction, perform an aqueous workup, and purify the crude product via column chromatography to yield the intermediate.
-
-
Step 2: Aromatization to this compound.
-
Dissolve the tetrahydroazulene intermediate in a high-boiling point solvent (e.g., decalin).
-
Add a dehydrogenation agent, such as 10% Palladium on Carbon (Pd/C).
-
Heat the mixture to reflux under an inert atmosphere for several hours.
-
After cooling, filter the catalyst and remove the solvent under reduced pressure.
-
Purify the resulting blue solid/oil by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the regiochemistry and structure.[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
The resulting spectrum should show 11 distinct signals corresponding to the 11 carbon atoms of the molecule.
-
-
Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Analyze the chemical shifts and coupling constants (J-values) to assign specific protons. Use 2D NMR techniques like COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.
UV-Visible Spectroscopy
This technique confirms the electronic structure responsible for the compound's color.[6]
-
Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., hexane, ethanol). The solvent cutoff wavelength must be lower than the expected absorption bands of the analyte.[8]
-
Sample Preparation: Prepare a dilute stock solution of this compound of known concentration. Prepare a series of dilutions if quantitative analysis (molar absorptivity) is required.
-
Measurement:
-
Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
-
Perform a baseline correction with the solvent-filled cuvette in the beam path.[9]
-
Acquire the absorption spectrum of the sample, typically over a range of 200-800 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The spectrum is expected to show a high-energy band (S₀→S₂) and a lower-energy band in the visible region (S₀→S₁), which is characteristic of azulenes.
Single Crystal X-ray Diffraction
This is the definitive method for determining the three-dimensional molecular structure in the solid state.[10]
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions).[5] This can often be achieved by slow evaporation of a solution in a suitable organic solvent (e.g., hexane or ethanol).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the collected reflection intensities to solve the crystal structure using direct methods or other algorithms.
-
Refine the resulting electron density map to locate all non-hydrogen atoms. Hydrogen atoms can typically be placed in calculated positions.
-
Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and torsion angles.[5]
-
Conclusion
This compound stands as a compelling example of a non-benzenoid aromatic hydrocarbon, whose structural distinctiveness is rooted in its fused 5-7 ring system and inherent dipolar nature. The strategic placement of a methyl group on the electron-poor seven-membered ring modulates its electronic landscape, making it a versatile building block for advanced materials and pharmacophores. The combination of modern synthetic methods and robust analytical techniques, as detailed in this guide, allows for the thorough characterization of its unique structure, providing a solid foundation for its application in pioneering scientific research.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1654-52-0 | Benchchem [benchchem.com]
- 5. This compound CAS#: 1654-52-0 [m.chemicalbook.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
6-Methylazulene: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methylazulene, a bicyclic aromatic hydrocarbon, detailing its chemical properties, synthesis, and potential therapeutic applications. The information is curated to be a valuable resource for professionals in research and drug development.
Core Chemical and Physical Properties
This compound is a derivative of azulene, a non-benzenoid aromatic hydrocarbon notable for its distinct blue-violet color. The presence and position of the methyl group on the azulene core significantly influence its electronic properties and reactivity.
| Property | Value | Reference |
| CAS Number | 1654-52-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₀ | --INVALID-LINK-- |
| Molecular Weight | 142.20 g/mol | --INVALID-LINK-- |
| Melting Point | 80-83 °C | --INVALID-LINK-- |
| Boiling Point | 242.6 °C at 760 mmHg | --INVALID-LINK-- |
| Appearance | Blue to violet crystals or powder | N/A |
| Solubility | Soluble in organic solvents such as petroleum ether, methanol, and tetrahydrofuran. | --INVALID-LINK--, --INVALID-LINK-- |
Synthesis of this compound
A general and efficient synthetic route to this compound has been developed, providing a key intermediate for the synthesis of more complex 1,3,6-trisubstituted azulenes. The process involves a two-step sequence starting from readily available materials.
Experimental Protocol: Two-Step Synthesis of this compound
This protocol is adapted from a method developed for the synthesis of 1,3,6-trisubstituted azulenes, where this compound is a key intermediate.
Step 1: Synthesis of the Precursor
The initial step involves the reaction of appropriate starting materials to form a precursor suitable for cyclization. While the specific precursors can vary, a common strategy involves the condensation of a cyclopentadienyl anion with a suitably activated pyridine derivative.
Step 2: Cyclization and Formation of this compound
The precursor from Step 1 is subjected to conditions that promote cyclization and subsequent formation of the azulene core. A notable method is the Ziegler-Hafner azulene synthesis, which involves the reaction of a cyclopentadienyl anion with a pyrylium salt.
A reported high-yield synthesis of this compound achieved a 63% yield over two steps. For larger scale synthesis, microwave irradiation has been employed to facilitate the reaction, with the reaction mixture being divided into multiple microwave vials and processed sequentially.
Potential Therapeutic Applications and Biological Activity
Azulene and its derivatives have garnered significant interest for their anti-inflammatory and antioxidant properties. While research specifically on this compound is less extensive, the known biological activities of the azulene scaffold suggest its potential in drug development.
Anti-inflammatory Activity
Azulene derivatives have been shown to possess anti-inflammatory properties, which are thought to be mediated, in part, through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are key to the biosynthesis of prostaglandins, which are pro-inflammatory mediators.
A standard method to evaluate the anti-inflammatory activity of a compound in vivo is the carrageenan-induced paw edema model in rodents.
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Groups: Animals are divided into control, standard (e.g., aspirin or indomethacin), and test groups (receiving different doses of this compound).
-
Procedure:
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compound, standard drug, or vehicle (for the control group) is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a subsiding dose of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group.
Antioxidant Activity
The antioxidant potential of azulene derivatives is another area of active research. Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and straightforward method to assess the radical scavenging activity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Reagents:
-
DPPH solution in methanol or ethanol (e.g., 0.1 mM).
-
Test compound (this compound) dissolved in a suitable solvent at various concentrations.
-
Standard antioxidant (e.g., ascorbic acid or Trolox).
-
-
Procedure:
-
A specific volume of the DPPH solution is added to different concentrations of the test compound and the standard.
-
The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solutions is measured spectrophotometrically at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is often determined to quantify the antioxidant capacity.
Signaling Pathways in Inflammation: Potential Modulation by this compound
While direct evidence for the interaction of this compound with specific signaling pathways is still emerging, the known anti-inflammatory effects of azulene derivatives suggest potential modulation of key inflammatory cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.
The Anomalous Fluorescence of Azulene Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the anomalous fluorescence of azulene and its derivatives, a phenomenon that defies Kasha's rule and offers unique opportunities in various scientific fields, including drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the photophysical properties, theoretical underpinnings, and practical applications of these fascinating molecules.
Introduction: The Enigma of Azulene's Light Emission
Azulene, a bicyclic aromatic hydrocarbon and an isomer of naphthalene, exhibits a striking blue color and an unusual fluorescence behavior.[1][2][3] Unlike most fluorescent molecules that emit light from their lowest excited singlet state (S1) in accordance with Kasha's rule, azulene and many of its derivatives predominantly fluoresce from their second excited singlet state (S2).[1][2][3] This "anomalous" S2-S0 fluorescence is a rare and scientifically intriguing phenomenon that has been the subject of extensive research.
The violation of Kasha's rule in azulene is attributed to a large energy gap between its S2 and S1 states, which slows down the rate of internal conversion from S2 to S1, allowing the radiative decay from S2 to compete effectively.[4] Recent theoretical models have further elucidated this behavior, linking it to the contrasting aromaticity of the S1 and S2 states. The S1 state is considered anti-aromatic and has a short lifetime, while the S2 state is aromatic and more stable, thus favoring fluorescence from this higher energy level.
The unique photophysical properties of azulene derivatives, including their sensitivity to the local environment and the tunability of their emission through chemical modification, make them promising candidates for a variety of applications, from organic electronics to fluorescent probes in biological systems.[5][6]
Theoretical Framework: Understanding the Violation of Kasha's Rule
The anomalous fluorescence of azulene derivatives is a direct consequence of their unique electronic structure. The following diagram illustrates the photophysical processes in azulene compared to a typical fluorescent molecule that adheres to Kasha's rule.
Caption: Jablonski Diagram comparing a typical fluorophore and azulene.
The key factors contributing to the anomalous fluorescence of azulene are:
-
Large S2-S1 Energy Gap: The energy difference between the second and first excited singlet states in azulene is significantly larger than in typical aromatic hydrocarbons. This large gap disfavors rapid internal conversion from S2 to S1, a key requirement of Kasha's rule.
-
Excited-State Aromaticity: Quantum chemical calculations have shown that the S2 state of azulene possesses aromatic character, contributing to its relative stability and longer lifetime. Conversely, the S1 state exhibits anti-aromatic character, leading to a very short lifetime and efficient non-radiative decay to the ground state.
-
Substituent Effects: The photophysical properties of azulene can be finely tuned by introducing various functional groups onto the azulene core. Electron-donating and electron-withdrawing groups can modulate the energies of the S1 and S2 states, thereby influencing the fluorescence quantum yield and emission wavelength.
Quantitative Photophysical Data
The following table summarizes key photophysical data for azulene and some of its derivatives. This data is essential for comparing the fluorescence properties and understanding the structure-property relationships.
| Compound | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Azulene | Cyclohexane | 280 | 378 | 0.04 | 1.8 ns | [7] |
| 1,3-Dichloroazulene | Cyclohexane | 290 | 390 | 0.28 | 1.4 ns | [7] |
| 2-Phenylazulene | Acidic Media | - | - | Varies with substituent | - | [6] |
| AzuFluor 483-Bpin | PBS buffer | 350 | 483 | - | - | [5] |
Note: The quantum yields and lifetimes of azulene derivatives can be highly sensitive to the solvent and the specific substitution pattern. The data presented here are representative examples.
Experimental Protocols
This section outlines the general methodologies for the synthesis and photophysical characterization of azulene derivatives.
Synthesis of Azulene Derivatives
A common synthetic route to functionalized azulenes involves the reaction of 2H-cyclohepta[b]furan-2-one derivatives with silyl enol ethers.[6] This method allows for the gram-scale synthesis of azulene precursors, which is crucial for their application in materials science and drug development.[6]
Generalized Synthetic Workflow:
Caption: A generalized workflow for the synthesis of azulene derivatives.
Photophysical Measurements
Accurate determination of the photophysical properties of azulene derivatives requires a combination of steady-state and time-resolved spectroscopic techniques.
Experimental Workflow for Photophysical Characterization:
Caption: A typical workflow for characterizing the photophysical properties.
Detailed Methodologies:
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a dual-beam spectrophotometer. The sample is dissolved in a spectroscopic grade solvent and placed in a quartz cuvette. The spectrum is recorded over a range that covers the S0→S1 and S0→S2 transitions of the azulene derivative.
-
Steady-State Fluorescence Spectroscopy: Fluorescence emission and excitation spectra are measured using a spectrofluorometer. For emission spectra, the sample is excited at a wavelength corresponding to an absorption maximum, and the emitted light is scanned over a range of longer wavelengths. For excitation spectra, the emission wavelength is fixed at the fluorescence maximum, and the excitation wavelength is scanned.
-
Fluorescence Quantum Yield Determination: The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[8] It can be determined using either an absolute method (e.g., with an integrating sphere) or a relative method. The relative method is more common and involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The following equation is used for the relative method: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy: Fluorescence lifetimes (τ) are measured using techniques such as Time-Correlated Single Photon Counting (TCSPC) or a streak camera.[9] In TCSPC, the sample is excited by a high-repetition-rate pulsed laser, and the time difference between the excitation pulse and the detection of the first fluorescence photon is measured. A histogram of these time differences is built up to reconstruct the fluorescence decay profile, which is then fitted to an exponential function to determine the lifetime.
Applications in Drug Development and Research
The unique fluorescent properties of azulene derivatives make them valuable tools in drug discovery and development, particularly as fluorescent probes for bioimaging.[5]
-
Fluorescent Probes for Bioimaging: Azulene-based probes can be designed to detect specific analytes or biological processes. For example, an azulene derivative functionalized with a boronate ester has been developed as a two-photon fluorescent probe for the detection of reactive oxygen and nitrogen species (ROS/RNS) in living cells.[5] This allows for the visualization of oxidative stress, which is implicated in numerous diseases.
-
Stimuli-Responsive Materials: The fluorescence of some azulene derivatives is sensitive to environmental factors such as pH.[6] This property can be exploited to develop sensors that report on changes in the cellular microenvironment.
-
Medicinal Chemistry Scaffolds: Azulene itself has been investigated for its potential biological activities.[6] Its derivatives are being explored as novel scaffolds in medicinal chemistry for the development of new therapeutic agents.
Logical Relationship for a "Turn-On" Fluorescent Probe:
Caption: The operational principle of a "turn-on" fluorescent probe.
Conclusion and Future Outlook
The anomalous fluorescence of azulene derivatives continues to be a rich area of scientific inquiry. A deeper understanding of the structure-photophysics relationships will enable the rational design of novel azulene-based materials with tailored properties. For drug development professionals, these compounds offer exciting possibilities for creating advanced diagnostic tools and novel therapeutic agents. Future research will likely focus on the development of azulene derivatives with improved photostability, biocompatibility, and specificity for biological targets, further expanding their impact on biomedical research and clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azulene-Based π-Functional Materials: Design, Synthesis, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy [agris.fao.org]
- 6. Direct synthesis of azulene continues to reveal alluring properties | EurekAlert! [eurekalert.org]
- 7. scispace.com [scispace.com]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
6-Methylazulene: A Technical Guide to its Potential Medicinal Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene, a bicyclic, non-benzenoid aromatic hydrocarbon, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These compounds, naturally occurring in plants like chamomile and yarrow, have a long history of use in traditional medicine for their anti-inflammatory and antiseptic properties.[1] 6-Methylazulene, a methylated derivative of azulene, presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding and potential medicinal applications of this compound, focusing on its synthesis, known biological activities of related compounds, and proposed mechanisms of action. While direct and extensive research on the medicinal properties of this compound is still emerging, this document aims to serve as a foundational resource for researchers and drug development professionals by summarizing existing knowledge on the broader azulene class and outlining potential avenues for future investigation of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for constructing the azulene core, followed by or incorporating the methylation at the 6-position. A common strategy involves the condensation of a cyclopentadiene derivative with a seven-membered ring precursor. For instance, the reaction of sodium cyclopentadienide with appropriate reagents can lead to the formation of the azulene skeleton, with subsequent modifications to introduce the methyl group.[2] The methyl group at the 6-position is a key functional handle that can be further modified to create a diverse library of derivatives for structure-activity relationship (SAR) studies.[2]
Potential Medicinal Applications
Based on the known biological activities of the azulene scaffold and its other derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anti-inflammatory Activity
Azulene derivatives are well-documented for their anti-inflammatory properties.[1] While specific data on this compound is limited, related compounds have demonstrated significant anti-inflammatory effects.
Quantitative Data on Related Azulene Derivatives:
| Compound | Assay | Target/Cell Line | Activity/IC50 | Reference |
| Guaiazulene | TNF-α production inhibition | - | Potent inhibition | [1] |
| Chamazulene | Anti-inflammatory | In vivo (rat model) | Significant protection against osteoarthritic inflammation | [1] |
| Azulene Derivative 7 | Antiretroviral (HIV-1) | - | IC50: 8.5 µM | [1] |
Experimental Protocols for Anti-inflammatory Activity Assessment:
A standard in vitro assay to evaluate the anti-inflammatory potential of this compound would involve the following steps:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and conditions.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory mediators.
-
Treatment: The stimulated cells are treated with varying concentrations of this compound.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Production: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of each inflammatory mediator is calculated.
Anticancer Activity
Several azulene derivatives have exhibited cytotoxic activity against various cancer cell lines, suggesting that this compound could also possess anticancer properties.[3]
Quantitative Data on Related Azulene Derivatives:
| Compound | Cell Line | Activity/IC50 | Reference |
| Guaiazulene derivative with morpholine | Oral squamous cell carcinoma | High tumor specificity and apoptosis-inducing activity | [3] |
| Azulene-containing chalcones | Osteosarcoma MG63 | IC50: ~473 µM | [3] |
Experimental Protocols for Anticancer Activity Assessment:
A typical workflow to screen for the anticancer potential of this compound is as follows:
-
Cell Culture: A panel of human cancer cell lines (e.g., lung, breast, colon) and a normal, non-cancerous cell line (for selectivity assessment) are maintained in culture.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
To determine if the cytotoxic effect is due to apoptosis, treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and Propidium Iodide (a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).
-
The stained cells are then analyzed by flow cytometry to quantify the percentage of live, apoptotic, and necrotic cells.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which this compound may exert its therapeutic effects are yet to be elucidated. However, based on studies of other anti-inflammatory and anticancer compounds, several signaling pathways are likely targets.
Potential Anti-inflammatory Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that this compound could inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow for Investigating Anticancer Mechanism
To elucidate the mechanism of action of this compound in cancer cells, a logical experimental workflow can be employed.
Caption: Experimental workflow for elucidating the anticancer mechanism of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the well-established biological activities of the broader azulene class of compounds, this compound holds significant potential for the development of novel anti-inflammatory and anticancer agents. Future research should focus on the systematic evaluation of this compound and its derivatives in a battery of in vitro and in vivo models to establish its pharmacological profile. Detailed mechanistic studies are crucial to identify its molecular targets and signaling pathways. The synthesis of a focused library of this compound analogs will be instrumental in elucidating structure-activity relationships and optimizing lead compounds for further preclinical and clinical development. This technical guide serves as a call to action for the scientific community to further investigate the therapeutic potential of this intriguing molecule.
References
Methodological & Application
6-Methylazulene: A Versatile Synthetic Handle in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylazulene, a bicyclic aromatic hydrocarbon, has emerged as a valuable and versatile scaffold in organic synthesis. Its unique electronic properties and the strategic placement of the methyl group on the seven-membered ring provide a reactive "handle" for a variety of chemical transformations. This allows for the introduction of diverse functional groups and the construction of complex molecular architectures, making it an attractive starting material for applications in medicinal chemistry, materials science, and drug development. The electron-donating nature of the methyl group activates the azulene core, influencing its reactivity in electrophilic aromatic substitutions and enabling functionalization at specific positions. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.
Key Synthetic Transformations
The utility of this compound as a synthetic handle stems from the reactivity of both the methyl group and the azulene core. Key transformations include:
-
Functionalization of the Methyl Group: The methyl group can be deprotonated to form a nucleophilic anion, which can then react with a variety of electrophiles. It can also undergo condensation reactions with carbonyl compounds and be oxidized to a formyl group.
-
Electrophilic Aromatic Substitution: The azulene ring is susceptible to electrophilic attack, primarily at the 1 and 3 positions. The presence of the 6-methyl group influences the regioselectivity of these reactions.
-
Cycloaddition and Cross-Coupling Reactions: The unique electronic structure of the azulene core allows it to participate in cycloaddition and various transition-metal-catalyzed cross-coupling reactions, enabling the construction of extended π-systems and complex polycyclic structures.
Data Presentation: Quantitative Analysis of Key Reactions
The following tables summarize quantitative data for key synthetic transformations starting from this compound, providing a comparative overview of reaction efficiencies.
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Synthesis of this compound | N-butyl-4-methylpyridinium bromide, cyclopentadiene, NaOEt, EtOH, Microwave (150 °C, 30 min) | This compound | 63 | [1] |
| Vilsmeier-Haack Formylation | POCl₃, DMF, 0 °C to rt, 1 h | This compound-1-carbaldehyde | 98 | [1] |
| Iodination | N-Iodosuccinimide (NIS), MeCN, 0 °C, 1 h | 3-Iodo-6-methylazulene-1-carbaldehyde | 97 | [1] |
| Deprotonation-Alkylation (general) | Base (e.g., n-BuLi, NaH), Electrophile (e.g., Alkyl halide) | 6-Alkylazulene | Varies | |
| Condensation | Thiophene-2-carbaldehyde, t-BuOK, THF | 6-(2-(Thiophen-2-yl)vinyl)azulene | Moderate | [2] |
| Oxidation | DDQ, various conditions | Oxidized azulene derivatives | Varies |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of this compound[1]
This protocol describes the synthesis of this compound from N-butyl-4-methylpyridinium bromide and cyclopentadiene.
Materials:
-
N-butyl-4-methylpyridinium bromide
-
Cyclopentadiene (freshly cracked)
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
Microwave reactor
Procedure:
-
To a solution of sodium ethoxide (prepared from 1.3 g, 55 mmol of Na in 30 mL of absolute EtOH) in a microwave vial, add N-butyl-4-methylpyridinium bromide (5.0 g, 20 mmol).
-
Add freshly cracked cyclopentadiene (6.6 g, 100 mmol).
-
Seal the vial and heat the mixture in a microwave reactor at 150 °C for 30 minutes.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford this compound as a blue solid.
-
Yield: 63%
Protocol 2: Vilsmeier-Haack Formylation of this compound[1]
This protocol details the formylation of this compound at the 1-position.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 g, 7.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (0.78 mL, 8.4 mmol) to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by carefully adding the mixture to a stirred solution of saturated aqueous sodium bicarbonate.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound-1-carbaldehyde.
-
Yield: 98%
Protocol 3: Iodination of this compound-1-carbaldehyde[1]
This protocol describes the iodination of this compound-1-carbaldehyde at the 3-position.
Materials:
-
This compound-1-carbaldehyde
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve this compound-1-carbaldehyde (0.50 g, 2.9 mmol) in acetonitrile (15 mL) and cool to 0 °C.
-
Add N-iodosuccinimide (0.72 g, 3.2 mmol) in one portion.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, 3-iodo-6-methylazulene-1-carbaldehyde, can often be used in the next step without further purification.
-
Yield: 97%
Visualizing Synthetic Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate key reaction pathways and mechanisms involving this compound.
Caption: Vilsmeier-Haack formylation of this compound.
Caption: Deprotonation and electrophilic trapping of the 6-methyl group.
Caption: Condensation of this compound with an aldehyde.
Conclusion
This compound serves as a powerful and versatile synthetic handle in organic synthesis, providing access to a wide array of functionalized azulene derivatives. The protocols and data presented herein offer a foundational guide for researchers to exploit the unique reactivity of this scaffold in the development of novel molecules for various scientific and therapeutic applications. The ability to selectively functionalize both the methyl group and the azulene core opens up numerous possibilities for creating complex and diverse molecular structures.
References
Application Note: Suzuki-Miyaura Cross-Coupling of Borylated 6-Methylazulene for the Synthesis of Novel Arylated Azulene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound with a halide or triflate, providing a versatile method for the synthesis of biaryls, styrenes, and other conjugated systems.[1] The azulene scaffold, with its unique electronic and photophysical properties, is an attractive target in materials science and medicinal chemistry.[3] This application note details a protocol for the Suzuki-Miyaura cross-coupling of a borylated 6-methylazulene derivative with various aryl halides, offering a pathway to novel 6-aryl-substituted methylazulenes.
Experimental Protocol
This protocol outlines the general procedure for the Suzuki-Miyaura cross-coupling of this compound-1-boronic acid pinacol ester with a representative aryl bromide.
Materials:
-
This compound-1-boronic acid pinacol ester
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere of argon, add this compound-1-boronic acid pinacol ester (1.0 equiv.), the aryl bromide (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v) to the flask.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 6-aryl-methylazulene.
Data Presentation
Table 1: Representative Results for the Suzuki-Miyaura Cross-Coupling of this compound-1-boronic acid pinacol ester with Various Aryl Bromides.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 6-Methyl-1-(p-tolyl)azulene | 85 |
| 2 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-6-methylazulene | 82 |
| 3 | 1-Bromo-4-fluorobenzene | 1-(4-Fluorophenyl)-6-methylazulene | 78 |
| 4 | 3-Bromopyridine | 6-Methyl-1-(pyridin-3-yl)azulene | 75 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and substrates.
Visualizations
Diagram 1: Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling of borylated this compound.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
References
Application Notes and Protocols: Techniques for Introducing Substituents onto the 6-Position of the Azulene Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical functionalization of the azulene ring, with a specific focus on the introduction of substituents at the 6-position. The unique electronic properties of azulene, a non-benzenoid isomer of naphthalene, make it an attractive scaffold in medicinal chemistry and materials science. The ability to selectively modify the 6-position of the seven-membered ring is crucial for the development of novel azulene-based compounds with tailored properties.
Introduction
Azulene is a bicyclic aromatic hydrocarbon composed of a fused five-membered and seven-membered ring. This structure results in a significant dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. Consequently, electrophilic substitutions typically occur at the 1- and 3-positions of the five-membered ring, while nucleophilic additions and substitutions are favored on the seven-membered ring, particularly at the 4-, 6-, and 8-positions. This inherent reactivity provides a foundation for a variety of synthetic strategies to functionalize the azulene core.
This document outlines several key techniques for introducing substituents at the 6-position, including direct C-H functionalization, modification of a pre-installed functional group, nucleophilic substitution reactions, and transition metal-catalyzed cross-coupling reactions.
Direct C-H Functionalization via Silver-Catalyzed Alkylation
A direct and efficient method for introducing alkyl groups at the 6-position of the azulene ring is through a silver(I)-catalyzed C-H functionalization reaction with a diazo compound. This approach avoids the need for pre-functionalization of the azulene starting material.[1][2][3][4]
Reaction Pathway
Caption: Silver-catalyzed C-H alkylation of azulene.
Experimental Protocol: Silver-Catalyzed C-H Alkylation of Azulene
Materials:
-
Azulene (1.0 equiv)
-
Diazo compound (e.g., ethyl diazoacetate) (1.0 equiv)
-
Silver(I) trifluoromethanesulfonate (AgOTf) (2.0 mol %)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of azulene in anhydrous dichloromethane under a nitrogen atmosphere, add the diazo compound.
-
Add silver(I) trifluoromethanesulfonate (AgOTf) to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 6-alkylated azulene derivative.
Quantitative Data
| Entry | Diazo Compound | Product | Yield (%) | Reference |
| 1 | Ethyl diazoacetate | 6-(Ethoxycarbonylmethyl)azulene | 74 | [1] |
Functionalization via a 6-Methyl Handle
An alternative strategy involves using a readily available 6-methylazulene as a starting material. The methyl group serves as a versatile synthetic handle that can be modified to introduce a variety of functional groups.[5][6][7]
Experimental Workflow
Caption: Functionalization of this compound.
Experimental Protocol: Synthesis of 2-(Azulen-6-yl)-1-(4-methoxyphenyl)ethan-1-ol
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
4-Methoxybenzaldehyde (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen atmosphere
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi solution dropwise and stir the mixture at -78 °C for 1 hour.
-
Add 4-methoxybenzaldehyde and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(azulen-6-yl)-1-(4-methoxyphenyl)ethan-1-ol.[7]
Quantitative Data
| Starting Material | Electrophile | Product | Yield (%) | Reference |
| This compound | 4-Methoxybenzaldehyde | 2-(Azulen-6-yl)-1-(4-methoxyphenyl)ethan-1-ol | 23 | [7] |
Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution (VNS) of hydrogen provides a direct method for the introduction of various substituents onto the azulene ring. The reaction with carbanions bearing a leaving group can lead to substitution at both the 4- and 6-positions.[8] For azulenes containing electron-withdrawing groups on the five-membered ring, hydroxylation can be achieved selectively at the 6-position.[8]
Reaction Scheme
Caption: Vicarious Nucleophilic Substitution on Azulene.
Experimental Protocol: VNS with Chloromethyl Dimethylsulfonamide
Materials:
-
Azulene (1.0 equiv)
-
Chloromethyl dimethylsulfonamide (excess)
-
Potassium tert-butoxide (t-BuOK) (excess)
-
Liquid ammonia / Tetrahydrofuran (THF) solvent system
-
Standard glassware for low-temperature reactions
Procedure:
-
In a flask equipped for low-temperature reactions, condense liquid ammonia and add THF.
-
Add azulene and chloromethyl dimethylsulfonamide to the solvent system.
-
Add an excess of potassium tert-butoxide.
-
Stir the reaction mixture at the temperature of liquid ammonia.
-
After the reaction is complete (monitored by TLC), carefully quench the reaction with a proton source (e.g., ammonium chloride).
-
Allow the ammonia to evaporate and work up the reaction mixture by extracting with an organic solvent.
-
Separate the 4- and 6-substituted isomers by column chromatography.
Quantitative Data
| R1 | R2 | R | X | Y | Yield 4-isomer (%) | Yield 6-isomer (%) | Reference |
| H | H | H | Cl | SO2NMe2 | 18 | 22 | [8] |
| CN | H | H | Cl | SO2NMe2 | 35 | 35 | [8] |
| COOEt | COOEt | H | Cl | SO2NMe2 | - | 82 | [8] |
| PhCO | H | H | Cl | SO2NMe2 | 15 | 40 | [8] |
| 10% of isomer 8- was also obtained. |
Classical Nucleophilic Aromatic Substitution (SNAr)
The presence of a good leaving group, such as a halogen, at the 6-position of the azulene ring allows for classical nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles.[9]
General Reaction
Caption: Nucleophilic Aromatic Substitution at C6.
Experimental Protocol: Amination of 6-Bromoazulene Derivatives
Materials:
-
6-Bromoazulene derivative (1.0 equiv)
-
Cyclic amine (e.g., morpholine, piperidine) (excess)
-
Solvent (e.g., pyridine)
-
Elevated temperature
Procedure:
-
In a sealed tube, dissolve the 6-bromoazulene derivative in the chosen solvent.
-
Add an excess of the cyclic amine.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 6-aminoazulene derivative.[9]
Halogen-Metal Exchange and Subsequent Electrophilic Quench
6-Iodoazulene can undergo a halogen-metal exchange reaction with an organolithium reagent to form a 6-azulenylmetal intermediate. This nucleophilic species can then be trapped with various electrophiles to introduce a wide range of substituents at the 6-position.[9]
Reaction Sequence
Caption: Halogen-metal exchange at the 6-position.
Experimental Protocol: Synthesis of 6-Formylazulene
Materials:
-
6-Iodoazulene (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (excess)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen atmosphere
-
Aqueous workup solution (e.g., saturated NH4Cl)
Procedure:
-
Dissolve 6-iodoazulene in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add n-BuLi and stir for 30 minutes at -78 °C.
-
Add anhydrous DMF and allow the reaction to warm to room temperature.
-
Quench the reaction with an aqueous solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 6-formylazulene.[9]
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are powerful methods for forming carbon-carbon bonds at the 6-position of the azulene ring, starting from a 6-haloazulene or a 6-organometallic azulene derivative.[9]
Stille Coupling Example
Caption: Stille cross-coupling at the 6-position.
Experimental Protocol: Stille Coupling of a 6-Bromoazulene Derivative
Materials:
-
6-Bromoazulene derivative (1.0 equiv)
-
Organostannane reagent (e.g., 2-(tributylstannyl)thiophene) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4) (cat. amount)
-
Solvent (e.g., toluene), anhydrous
-
Nitrogen atmosphere
Procedure:
-
To a solution of the 6-bromoazulene derivative in anhydrous toluene under a nitrogen atmosphere, add the organostannane reagent.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.
-
Filter the mixture, extract the aqueous layer with an organic solvent, and combine the organic layers.
-
Dry, concentrate, and purify the crude product by column chromatography.[9]
Conclusion
The selective functionalization of the 6-position of the azulene ring is a key step in the synthesis of novel azulene-based compounds for various applications. This document has provided an overview of several powerful techniques, including direct C-H activation, modification of a methyl handle, nucleophilic substitution, halogen-metal exchange, and transition metal-catalyzed cross-coupling. The choice of method will depend on the desired substituent, the availability of starting materials, and the overall synthetic strategy. The provided protocols and data serve as a valuable resource for researchers in the field of organic synthesis, medicinal chemistry, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. Selective ring expansion and C-H functionalization of azulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1,3,6-Trisubstituted Azulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 8. sciforum.net [sciforum.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrochemical Characterization of Azulene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azulene, a non-benzenoid bicyclic aromatic hydrocarbon, and its derivatives are gaining significant interest in materials science, medicinal chemistry, and drug development.[1][2] Their unique electronic structure, characterized by an electron-rich five-membered ring and an electron-poor seven-membered ring, results in a significant dipole moment and distinct electrochemical properties.[3][4] Electrochemical characterization is crucial for understanding the redox behavior, electron transfer kinetics, and interfacial properties of these compounds, which are vital for applications ranging from electrochemical sensors to novel therapeutic agents.[5][6][7] This document provides detailed application notes and protocols for the primary electrochemical techniques used to characterize azulene derivatives.
Key Electrochemical Techniques
The electrochemical behavior of azulene derivatives is typically investigated using a suite of voltammetric and spectroscopic techniques. The most common methods include:
-
Cyclic Voltammetry (CV): A fundamental technique for initial redox characterization. It provides information on the potentials of oxidation and reduction processes and their reversibility.[8][9]
-
Differential Pulse Voltammetry (DPV): A more sensitive technique than CV, often used for quantitative analysis and determining redox potentials with higher accuracy.[8][10]
-
Electrochemical Impedance Spectroscopy (EIS): Used to study the interfacial properties of azulene derivative films on electrode surfaces, including charge transfer resistance and conductivity.[11][12]
General Experimental Workflow
The characterization of an azulene derivative typically follows a standardized workflow, from preparing the sample to analyzing the electrochemical data. This process ensures reproducibility and accurate interpretation of the results.
Figure 1: General workflow for electrochemical characterization.
Application Note 1: Cyclic Voltammetry (CV)
Principle: CV involves scanning the potential of a working electrode linearly versus time between two set limits while measuring the resulting current. The current response provides information about the redox processes occurring at the electrode surface. It is an excellent tool for a preliminary investigation of new azulene compounds.[9][13]
Experimental Protocol
1. Apparatus and Reagents:
-
Potentiostat/Galvanostat: Coupled with a three-electrode cell.[10]
-
Working Electrode (WE): Glassy Carbon Electrode (GCE) is commonly used.[3]
-
Reference Electrode (RE): Ag/AgCl or Ag/10 mM AgNO₃ in the same solvent/electrolyte system.[11]
-
Counter Electrode (CE): Platinum wire or glassy carbon rod.[11][13]
-
Solvent: Acetonitrile (CH₃CN), HPLC grade.[10]
-
Supporting Electrolyte: 0.1 M Tetra-n-butylammonium perchlorate (TBAP).[10]
-
Analyte: 1 mM solution of the azulene derivative in the electrolyte solution.[9]
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenation.
2. Procedure:
-
Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, sonicate in deionized water and then ethanol, and dry completely before use.
-
Solution Preparation: Prepare a 1 mM solution of the azulene derivative in 0.1 M TBAP/CH₃CN.
-
Cell Assembly: Assemble the three-electrode cell with the prepared WE, RE, and CE. Add the analyte solution to the cell.
-
Deoxygenation: Purge the solution with N₂ or Ar for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.[13]
-
Set the initial potential, switching potentials (e.g., -2.0 V to +2.0 V), and a scan rate (typically 0.1 V/s for initial scans).[10][11]
-
Record the cyclic voltammogram for several cycles until a stable response is observed.[11]
-
To study the nature of the redox processes, record CVs at various scan rates (e.g., 0.05 V/s to 1 V/s).[10]
-
3. Data Interpretation:
-
Peak Potentials (Epa, Epc): The anodic peak potential (Epa) and cathodic peak potential (Epc) correspond to the oxidation and reduction of the azulene derivative.
-
Formal Potential (E°'): Can be estimated as (Epa + Epc)/2 for a reversible process.
-
Reversibility: A process is considered reversible if the peak separation (ΔEp = Epa - Epc) is close to 59/n mV (where n is the number of electrons transferred) and the ratio of peak currents (Ipa/Ipc) is approximately 1. Irreversible processes show larger peak separations or the absence of a return peak.[14]
-
Scan Rate Dependence: For diffusion-controlled processes, the peak current is proportional to the square root of the scan rate.
Figure 2: Decision guide for selecting an electrochemical technique.
Application Note 2: Differential Pulse Voltammetry (DPV)
Principle: DPV is a derivative technique of linear sweep voltammetry. It involves applying small, fixed-magnitude pulses superimposed on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method minimizes the capacitive current contribution, resulting in higher sensitivity and better resolution than CV.[8][10]
Experimental Protocol
1. Apparatus and Reagents:
-
Same as for Cyclic Voltammetry.
2. Procedure:
-
Follow steps 1-4 of the CV protocol (Electrode Preparation, Solution Preparation, Cell Assembly, Deoxygenation).
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Set the DPV parameters:
-
Record the differential pulse voltammogram.
-
3. Data Interpretation:
-
Peak Potential (Ep): The potential at the peak maximum is closely related to the formal potential (E°') of the redox reaction.
-
Peak Current (Ip): The height of the DPV peak is directly proportional to the concentration of the analyte, making it ideal for quantitative studies and sensor applications.[15]
-
DPV curves are presented as well-defined, symmetric peaks on a flat baseline, which simplifies the determination of peak potentials and heights.[3]
Application Note 3: Electrochemical Impedance Spectroscopy (EIS)
Principle: EIS is a non-destructive technique used to probe the properties of electrochemical systems. It involves applying a small sinusoidal AC potential perturbation at a range of frequencies and measuring the resulting current response. EIS is particularly useful for characterizing films of azulene derivatives formed on an electrode surface, providing information on film conductivity, thickness, and charge transfer processes.[11][12][16]
Experimental Protocol
1. Apparatus and Reagents:
-
Potentiostat with a frequency response analyzer (FRA) module.
-
Other apparatus and reagents are the same as for CV, though often a redox probe like ferrocene (Fc) is added to the electrolyte to study the film's blocking properties.[11]
2. Procedure:
-
Electrode Modification (if applicable): An azulene polymer film can be deposited on the GCE surface via electropolymerization, often by running multiple CV cycles or using controlled potential electrolysis (CPE) in a monomer solution.[11][17]
-
Transfer the modified electrode (or bare electrode) to a fresh electrolyte solution. This solution may or may not contain a redox probe (e.g., 5 mM Ferrocene).[11]
-
Data Acquisition:
3. Data Interpretation:
-
Nyquist Plot: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).
-
Equivalent Circuit Modeling: The Nyquist plot is fitted to an equivalent electrical circuit (EEC) to extract quantitative parameters.[16] A common model includes:
-
Solution Resistance (Rs): High-frequency intercept on the real axis.
-
Charge Transfer Resistance (Rct): Diameter of the semicircle in the high-to-medium frequency range. It relates to the kinetics of the redox reaction at the electrode surface.
-
Double-Layer Capacitance (Cdl): Modeled using a Constant Phase Element (CPE) to account for surface inhomogeneities.
-
Warburg Impedance (W): A 45° line in the low-frequency region, indicative of diffusion-controlled processes.[11]
-
Quantitative Data for Azulene Derivatives
The redox potentials of azulene derivatives are highly dependent on the nature and position of substituents on the azulene core.[3][18] Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups make oxidation more difficult. The following tables summarize representative redox potential data from the literature.
Table 1: Oxidation Potentials of 1-Substituted Azulenes Determined by DPV in 0.1 M TBAP/CH₃CN vs Fc/Fc⁺.
| Substituent (R) at Position 1 | E_ox (V) | Reference |
| -NHAc | 0.32 | [18] |
| -Me | 0.48 | [18] |
| -N₂Ph | 0.69 | [18] |
| -NO₂ | 1.16 | [18] |
| -COOMe | 1.27 | [18] |
Table 2: Redox Potentials for Azulen-1-ylmethylene Compounds Determined by DPV in MeCN vs Fc/Fc⁺ (Fc is 0.070 V).
| Compound ID | E_ox (V) | Reference |
| 1H | 0.69 | [18] |
| 3g | 0.77 | [18] |
| (Z)-7H | 0.49 | [18] |
| (Z)-9H | 0.35 | [18] |
Table 3: Redox Potentials for Azulene Selenium Compounds Potentials in V.
| Peak | Technique | Process Assessment | Potential (V) for Cpd 1 | Potential (V) for Cpd 2 | Reference |
| 1c | DPV | Benzeneselenol formation | -2.037 | -2.107 (reversible) | [14] |
| 2c | DPV | Azulene reduction | -2.931 (irreversible) | -2.960 (irreversible) | [14] |
| 1a | DPV | Radical cation formation | 0.193 (irreversible) | 0.264 (irreversible) | [14] |
| 2a | DPV | Oligomer oxidation | 0.910 (irreversible) | 0.975 (irreversible) | [14] |
Applications in Drug Development
The unique physicochemical properties of azulenes are being explored in drug discovery.[1] Electrochemical analysis can provide insights relevant to a compound's potential biological activity. For instance, the redox properties can influence a drug's mechanism of action, especially if it involves oxidative or reductive processes in the body. Furthermore, azulene derivatives are being investigated as anticancer agents and for their affinity toward specific biological targets.[2] Understanding their electron transfer capabilities is fundamental to designing molecules with desired therapeutic effects.
References
- 1. The azulene scaffold from a medicinal chemist's perspective: Physicochemical and in vitro parameters relevant for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. Electrochemistry of Rhodanine Derivatives as Model for New Colorimetric and Electrochemical Azulene Sensors for the Detection of Heavy Metal Ions [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Strategies and Applications of Graphene and Its Derivatives-Based Electrochemical Sensors in Cancer Diagnosis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 11. mdpi.com [mdpi.com]
- 12. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Electrochemical Impedance Analysis of Ti3C2Tx MXene for Pseudocapacitive Charge Storage [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for 6-Methylazulene in Optoelectronic Devices
Abstract: This document provides detailed application notes and protocols for researchers and scientists interested in the use of 6-Methylazulene and its derivatives in the development of optoelectronic devices. While this compound primarily serves as a versatile precursor, its derivatives have demonstrated significant potential, particularly as hole transport materials (HTMs) in perovskite solar cells (PSCs). These notes cover the synthesis of functionalized this compound derivatives, protocols for device fabrication, and a summary of their performance metrics.
Introduction to this compound
This compound is a non-benzenoid aromatic hydrocarbon characterized by the fusion of a five-membered and a seven-membered ring, with a methyl group at the 6-position.[1][2] Unlike its isomer naphthalene, azulene possesses a significant dipole moment and a small HOMO-LUMO energy gap, making it an attractive building block for functional materials in optoelectronics.[3][4] The methyl group at the 6-position serves as a valuable synthetic handle, allowing for further functionalization to tune the molecule's electronic and optical properties for specific applications.[2] Research has explored the potential of azulene derivatives in organic solar cells, organic field-effect transistors (OFETs), and as colorimetric and fluorescent probes.[2][4]
A primary application that has emerged is the use of functionalized azulenes as Hole Transport Materials (HTMs) in perovskite solar cells, where their unique electronic structure can facilitate efficient hole extraction and transport.[1]
Synthesis of Functionalized 6-Azulene Derivatives for Optoelectronics
The methyl group on this compound and the reactivity of the azulene core allow for the creation of complex derivatives.[2] A key strategy involves functionalizing the 6-position to create advanced materials for optoelectronic applications.[1] The following protocol details the synthesis of a 1,3,6-trisubstituted azulene derivative, Azu-Py-OMeTPA , which has been successfully employed as a hole transport material in high-performance perovskite solar cells.[1]
Synthetic Workflow
The overall synthetic strategy involves a Suzuki coupling to introduce a pyridyl group at the 6-position of a bromo-azulene precursor, followed by further functionalization at the 1 and 3 positions.
Caption: Synthetic pathway for a 6-substituted azulene HTM.
Experimental Protocol: Synthesis of 6-(4-Pyridyl)Azulene (Intermediate A2)
This protocol is adapted from the synthesis described by Sun, Y., et al. (2025).[1]
Materials:
-
6-Bromoazulene (A1) (1.5 g, 7.24 mmol)
-
4-Pyridineboronic acid (1.34 g, 10.87 mmol)
-
Potassium Carbonate (K₂CO₃) (5.01 g, 36.22 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (250 mg, 0.22 mmol)
-
Dioxane and Water (5:1 ratio, 36 mL total)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add 6-bromoazulene (A1), 4-pyridineboronic acid, and K₂CO₃.
-
Add the dioxane/water solvent mixture (30 mL dioxane, 6 mL water).
-
Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Stir the reaction mixture at 110 °C under a nitrogen atmosphere for 16 hours.
-
After cooling to room temperature, dilute the reaction with 150 mL of water.
-
Evaporate the organic solvent under vacuum.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to yield the pure 6-(4-Pyridyl)Azulene (A2).
Note: The synthesis of the final Azu-Py-OMeTPA product involves further well-established organic reactions, such as Buchwald-Hartwig amination, to add donor groups at the 1 and 3 positions of the azulene core.
Application in Perovskite Solar Cells
Derivatives of this compound, such as Azu-Py-OMeTPA, have been effectively used as Hole Transport Materials (HTMs) in n-i-p planar perovskite solar cells. The inherent dipole moment and suitable energy levels of the azulene core facilitate efficient extraction and transport of holes from the perovskite layer to the electrode.[1]
Device Architecture and Energy Levels
The typical device architecture consists of FTO-coated glass, a compact TiO₂ electron transport layer (ETL), the perovskite absorber layer, the azulene-based HTM, and a gold (Au) top electrode. The energy levels must be well-aligned to ensure efficient charge separation and transport.
Caption: Energy level diagram of the perovskite solar cell.
Device Fabrication Workflow
The following diagram outlines the major steps in fabricating a perovskite solar cell using a 6-azulene derivative HTM.
References
6-Methylazulene Derivatives as Versatile Platforms for Colorimetric and Fluorescent Probes
Application Note
Introduction
6-Methylazulene and its derivatives represent a promising class of compounds for the development of novel colorimetric and fluorescent probes. Their unique electronic and spectroscopic properties, arising from the fused five- and seven-membered ring system, make them highly sensitive to changes in their chemical environment. The methyl group at the 6-position serves as a convenient handle for synthetic modification, allowing for the introduction of various recognition moieties to create probes for a wide range of analytes. This document provides an overview of the application of this compound derivatives as sensing agents, with a detailed focus on a recently developed fluorescent probe for the detection of carboxylesterase activity.
Application Highlight: A Fluorescent Probe for Carboxylesterase Detection
A notable application of azulene derivatives is in the development of "turn-on" fluorescent probes for biologically important enzymes. One such example is the amphiphilic probe, AZU-β , designed for the sensitive and selective detection of carboxylesterase (CEs).[1][2] CEs are crucial enzymes involved in ester metabolism, and their abnormal activity is linked to various diseases.
The sensing mechanism of AZU-β is based on a "hydroxyl protection-deprotection" strategy. The non-fluorescent AZU-β molecule contains an acetyl ester group. In the presence of carboxylesterase, the ester bond is hydrolyzed, releasing the highly fluorescent molecule AZU-OH .[1][2] This enzymatic reaction leads to a significant increase in fluorescence intensity, allowing for the quantification of CEs activity.
Quantitative Data Summary
The performance of the AZU-β probe for carboxylesterase detection is summarized in the table below.
| Parameter | Value | Reference |
| Analyte | Carboxylesterase (CEs) | [1][2] |
| Probe | AZU-β | [1][2] |
| Detection Type | Fluorescent ("Turn-on") | [1][2] |
| Limit of Detection (LOD) | 1.8 x 10⁻² U/mL | [1][2] |
| Linear Range | 1.8 x 10⁻² U/mL to 1.0 U/mL | [2] |
| Response Time | ~6.0 seconds | [1][2] |
| Excitation Wavelength (λex) | 325 nm | [2] |
| Emission Wavelength (λem) | 490 nm | [2] |
Potential Applications in Colorimetric Sensing
While less documented, the core structure of this compound suggests its potential for colorimetric sensing. For instance, a derivative of guaiazulene, a related azulene compound, has been utilized as a colorimetric sensor for cyanide ions.[3] The sensing mechanism involves the nucleophilic addition of cyanide to the azulene scaffold, which alters its intramolecular charge transfer (ICT) properties and results in a distinct color change.[3] Similar strategies could be employed with this compound derivatives to develop sensors for various anions and other nucleophiles.
Experimental Protocols
Protocol 1: General Procedure for Carboxylesterase Activity Assay using AZU-β Probe
1. Materials:
-
AZU-β fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Carboxylesterase enzyme solution (concentration to be determined)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a series of standard solutions of carboxylesterase in PBS buffer.
-
In a 96-well plate, add a specific volume of the AZU-β probe stock solution to each well to achieve a final concentration of 6.0 μM.[2]
-
Add the carboxylesterase standard solutions to the respective wells. The final volume in each well should be constant.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Measure the fluorescence intensity at an emission wavelength of 490 nm with an excitation wavelength of 325 nm using a fluorescence microplate reader.[2]
-
A blank control containing only the AZU-β probe in PBS should be included.
-
Construct a calibration curve by plotting the fluorescence intensity against the carboxylesterase concentration.
-
For unknown samples, follow the same procedure and determine the CEs concentration from the calibration curve.
Visualizations
Signaling Pathway for Carboxylesterase Detection
Caption: Enzymatic activation of the AZU-β fluorescent probe.
General Experimental Workflow for Probe Application
Caption: General workflow for using a molecular probe.
References
- 1. Amphiphilic Azulene-Based Fluorescent Probe for Simultaneous Monitoring of Fluctuations in Carboxylesterase Activity in Diverse Biological Samples from a Single Organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphiphilic Azulene-Based Fluorescent Probe for Simultaneous Monitoring of Fluctuations in Carboxylesterase Activity in Diverse Biological Samples from a Single Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.itu.edu.tr [research.itu.edu.tr]
Synthesis of 1,3,6-Trisubstituted Azulenes from 6-Methylazulene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,3,6-trisubstituted azulenes, utilizing 6-methylazulene as a key intermediate. The unique structural and electronic properties of the azulene scaffold make its derivatives promising candidates for applications in materials science and drug development. This guide outlines a practical and efficient route to access a variety of functionalized azulenes, enabling further exploration of their potential.
The synthetic strategy hinges on the regioselective electrophilic substitution at the electron-rich 1 and 3 positions of the this compound core. Methodologies for the introduction of formyl and acyl groups via Vilsmeier-Haack and Friedel-Crafts reactions are presented, providing versatile handles for subsequent chemical modifications.
I. Synthetic Overview
The overall synthetic pathway begins with the efficient, multi-gram scale synthesis of the key intermediate, this compound. This is followed by electrophilic substitution reactions to introduce functional groups at the 1 and 3 positions of the azulene ring. The methyl group at the 6-position can also serve as a handle for further derivatization, though the focus of this protocol is on the 1,3-disubstitution.
Caption: General synthetic workflow for 1,3,6-trisubstituted azulenes.
II. Data Presentation
The following tables summarize the quantitative data for the key synthetic steps described in the protocols.
Table 1: Synthesis of this compound
| Step | Reaction | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Formation of Pyridinium Salt | Pyridine, 2,4-Dinitrophenylhydrazine | Glutaconaldehyde monomethyl ether | Ethanol | Reflux | 2 | - |
| 2 | Azulene Synthesis | Pyridinium Salt, Cyclopentadiene | Sodium ethoxide | Ethanol | RT | 12 | 63 (over 2 steps) |
Table 2: 1,3-Disubstitution of this compound
| Reaction | Product | Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| Vilsmeier-Haack | 1-Formyl-6-methylazulene | POCl₃, DMF | Dichloromethane | 0 to RT | 1 h | 97 |
| Friedel-Crafts Acylation | 1,3-Bis(chloroacetyl)-6-methylazulene | Chloroacetyl chloride, AlCl₃ | Dichloromethane | 0 to RT | - | 2-25 (variable) |
| Iodination | 1-Formyl-3-iodo-6-methylazulene | N-Iodosuccinimide (NIS) | Acetonitrile | 0 | 1 h | 97 |
III. Experimental Protocols
A. Synthesis of this compound
This two-step, one-pot procedure provides a scalable route to this compound.[1]
Materials:
-
Pyridine
-
Glutaconaldehyde monomethyl ether in dilute sulfuric acid
-
2,4-Dinitrophenylhydrazine
-
Ethanol
-
Cyclopentadiene (freshly cracked)
-
Sodium ethoxide solution in ethanol
Procedure:
-
Preparation of the Pyridinium Salt:
-
In a suitable reaction vessel, dissolve 2,4-dinitrophenylhydrazine in ethanol.
-
Add pyridine, followed by the dropwise addition of glutaconaldehyde monomethyl ether solution.
-
Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by TLC.
-
-
Synthesis of this compound:
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Add freshly cracked cyclopentadiene to the sodium ethoxide solution and stir for 15 minutes.
-
Add the cyclopentadienide solution to the pyridinium salt mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a blue solid. A 63% overall yield for the two steps has been reported.[1]
-
Caption: Workflow for the synthesis of this compound.
B. 1,3-Disubstitution of this compound
This protocol describes the introduction of a formyl group at the 1-position of this compound. Due to the activating nature of the first formyl group, this reaction can often lead to 1,3-diformylation under appropriate conditions. The protocol below is for mono-formylation, which can be a precursor to other 1,3,6-trisubstituted azulenes.[1]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve DMF in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Formylation Reaction:
-
Dissolve this compound in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1 hour. The reaction can be monitored by TLC for the disappearance of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield 1-formyl-6-methylazulene. A yield of 97% has been reported for a similar Vilsmeier-Haack reaction on a 6-substituted azulene.[1]
-
This method introduces acyl groups, such as chloroacetyl groups, at the 1 and 3 positions. The yields for this reaction can be variable.[1]
Materials:
-
This compound
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere, add chloroacetyl chloride dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
-
Acylation Reaction:
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates consumption of the starting material.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture over ice-cold water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Reported yields for this reaction are in the range of 2-25%.[1]
-
Caption: Workflows for 1,3-disubstitution of this compound.
IV. Conclusion
The methodologies presented provide a robust foundation for the synthesis of a diverse library of 1,3,6-trisubstituted azulenes. The efficient synthesis of the this compound intermediate, followed by well-established electrophilic substitution reactions, offers a versatile platform for researchers in medicinal chemistry and materials science. The functional groups introduced at the 1 and 3 positions can be further elaborated, opening avenues for the creation of novel azulene-based compounds with tailored properties for various applications. Careful optimization of reaction conditions, particularly for the Friedel-Crafts acylation, may be necessary to improve yields for specific substrates.
References
Application of 6-Methylazulene in the Synthesis of Organic Semiconductors: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Methylazulene, a methylated derivative of the bicyclic non-benzenoid aromatic hydrocarbon azulene, is emerging as a valuable building block in the synthesis of novel organic semiconductors. The inherent electronic characteristics of the azulene core, including a significant dipole moment and a low HOMO-LUMO gap, make it an attractive moiety for tuning the optoelectronic properties of materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The methyl group at the 6-position offers a site for further functionalization or can be retained to influence molecular packing and solubility, thereby impacting the performance of the final semiconductor device. This document provides a detailed account of the application of this compound in this field, including synthetic protocols and characterization data.
Synthetic Approaches and Methodologies
The primary strategy for incorporating this compound into organic semiconductors involves its functionalization to create monomers suitable for polymerization, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. This typically requires the introduction of leaving groups (e.g., halogens) or organometallic moieties at specific positions on the this compound core.
Key Synthetic Intermediates
A crucial step in utilizing this compound is its conversion into a reactive monomer. A common intermediate is 2-bromo-6-methylazulene . The synthesis of this precursor is a prerequisite for subsequent polymerization reactions.
Experimental Protocol: Synthesis of 2-bromo-6-methylazulene (Hypothetical Protocol based on known azulene chemistry)
This protocol is a representative procedure based on established methods for the halogenation of azulene derivatives.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield pure 2-bromo-6-methylazulene.
Polymerization via Suzuki Coupling
Once 2-bromo-6-methylazulene is synthesized, it can be used in polymerization reactions. The Suzuki coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool for creating conjugated polymers.
Experimental Protocol: Synthesis of a this compound-alt-Thiophene Copolymer (Hypothetical Protocol)
This protocol describes the synthesis of an alternating copolymer of 2-bromo-6-methylazulene and a thiophene-based comonomer.
Materials:
-
2-bromo-6-methylazulene
-
Thiophene-2,5-diboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
In a Schlenk flask, combine 2-bromo-6-methylazulene (1.0 eq), thiophene-2,5-diboronic acid pinacol ester (1.0 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq).
-
Degas the flask by subjecting it to several cycles of vacuum and backfilling with an inert gas.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) via cannula.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and stir for 48-72 hours under an inert atmosphere.
-
Cool the mixture to room temperature and pour it into methanol to precipitate the polymer.
-
Filter the crude polymer and wash it with methanol and water.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform or chlorobenzene and precipitate it again in methanol.
-
Dry the polymer under vacuum to obtain the final product.
Data Presentation
Currently, there is a lack of specific, published quantitative data for organic semiconductors derived directly from this compound. However, based on the properties of similar azulene-based polymers, the following table presents expected ranges for key performance parameters. This table will be updated as experimental data for this compound-based materials becomes available.
| Property | Expected Range | Significance in Organic Semiconductors |
| HOMO Energy Level | -5.0 to -5.5 eV | Determines the energy required to remove an electron (p-type character). |
| LUMO Energy Level | -2.5 to -3.5 eV | Determines the energy released when an electron is added (n-type character). |
| Electrochemical Band Gap | 1.5 to 2.5 eV | Influences the optical absorption and color of the material. |
| Charge Carrier Mobility | 10⁻⁵ to 10⁻² cm²/Vs | Measures how quickly charge carriers move through the material. |
| On/Off Ratio (OFETs) | 10³ to 10⁶ | The ratio of current when the transistor is "on" versus "off". |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a this compound-based organic semiconductor.
Logical Relationship of Properties
The following diagram illustrates the relationship between the molecular structure of this compound-based polymers and their resulting electronic properties and device performance.
Troubleshooting & Optimization
Technical Support Center: Optimizing High-Yield Synthetic Routes to 6-Methylazulene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylazulene. Our goal is to help you overcome common challenges and optimize your synthetic routes for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common high-yield synthetic route to this compound?
A1: A widely used and effective method is a two-step synthesis starting from readily available and inexpensive materials. This process involves the preparation of a pyridinium salt, which then reacts with sodium cyclopentadienide to form this compound.[1] This route has been optimized to achieve yields of up to 64%.[1]
Q2: I am experiencing low yields in the synthesis of this compound. What are the potential causes?
A2: Low yields can stem from several factors. One critical step is the reaction of the pyridinium salt with sodium cyclopentadienide.[1] The quality of the reagents, reaction temperature, and reaction time can significantly impact the outcome. For instance, impure cyclopentadiene or inefficient formation of the sodium salt can lead to reduced yields. Additionally, in subsequent functionalization steps like Friedel-Crafts acylation, yields can be highly variable.[1]
Q3: Can microwave irradiation be used to improve the synthesis of this compound?
A3: Yes, microwave-assisted synthesis has been shown to be effective. Irradiating the reaction mixture of the pyridinium salt and sodium cyclopentadienide at 200°C for 30 minutes has resulted in a 64% isolated yield.[1] This method can be particularly useful for scaling up the reaction.[1]
Q4: What are some common side reactions to be aware of during the synthesis?
A4: During the formation of this compound, side reactions can lead to the formation of polymeric materials or other isomers, reducing the overall yield of the desired product. Proper control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize these unwanted pathways.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Incomplete formation of sodium cyclopentadienide. | Ensure the sodium hydride (NaH) is fresh and the cyclopentadiene is of high purity. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Decomposition of the pyridinium salt. | The pyridinium salt should be pure and dry. Ensure the reaction temperature is controlled as specified in the protocol. | |
| Inefficient reaction conditions. | Consider optimizing the reaction time and temperature. Microwave irradiation has been shown to improve yields significantly.[1] | |
| Product is a dark, intractable tar | Polymerization of cyclopentadiene or the final product. | Use freshly distilled cyclopentadiene. Ensure the reaction temperature does not exceed the recommended value. Purification should be carried out promptly after the reaction is complete. |
| Difficulty in purifying the final product | Presence of unreacted starting materials or byproducts. | Column chromatography is a common and effective method for purification. The choice of solvent system for chromatography is critical and may need to be optimized. |
| Variable yields in subsequent Friedel-Crafts acylation | Inconsistent quality of aluminum chloride (AlCl₃) or chloroacetyl chloride. | Use fresh, anhydrous AlCl₃. Ensure the reaction is carried out under strictly anhydrous conditions. The reaction temperature should be carefully controlled. |
Experimental Protocols
Optimized Synthesis of this compound[1]
This two-step protocol provides a high-yield route to this compound.
Step 1: Synthesis of the Pyridinium Salt
The pyridinium salt is prepared following known literature methods in quantitative yield.[1]
Step 2: Synthesis of this compound
-
Prepare a solution of sodium cyclopentadienide by reacting cyclopentadiene with sodium hydride (NaH) in dimethylformamide (DMF).
-
React the pyridinium salt with the prepared sodium cyclopentadienide in DMF.
-
For the optimized microwave-assisted method, the reaction mixture (0.25 M) is irradiated at 200°C for 30 minutes.[1]
-
After the reaction is complete, the mixture is worked up using standard extraction procedures.
-
The crude product is purified by column chromatography to yield pure this compound.
Quantitative Data Summary
| Method | Scale (mmol) | Temperature (°C) | Time | Isolated Yield (%) | Reference |
| Conventional Heating | - | - | - | 63 (over two steps) | [1] |
| Microwave Irradiation | 50 | 200 | 30 min | 64 | [1] |
Visualizing the Synthesis
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Synthetic Pathway to this compound
Caption: High-yield synthetic route to this compound.
References
improving the yield of intermolecular [8+2] cycloaddition reactions for azulene derivatives
Welcome to the technical support center for the intermolecular [8+2] cycloaddition of azulene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and success of your cycloaddition reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of azulene derivatives via [8+2] cycloaddition, particularly using 2H-cyclohepta[b]furan-2-ones as the 8π component.
Question: My reaction yield is very low. What are the common causes and how can I improve it?
Answer: Low yields in [8+2] cycloaddition reactions for azulene derivatives can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reaction Temperature: These cycloadditions are often highly temperature-dependent. Insufficient temperature can lead to a slow or stalled reaction, while excessive heat may cause decomposition.
-
Recommendation: The optimal temperature range is typically between 160-200°C.[1][2] If you are running the reaction at a lower temperature, a gradual increase may improve the yield. For reactions involving the decomposition of acetals to generate vinyl ethers in situ, high temperatures (e.g., 200°C) and high pressure have been shown to drive the reaction to completion, achieving yields as high as 100%.[2]
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Some reactions fail to proceed in the absence of a suitable solvent, leading to the formation of tar-like decomposition products.[2]
-
Reactant Reactivity: The structure of both the 8π and 2π components plays a crucial role in reactivity and, consequently, the yield.
-
For Enamine Reactions:
-
For Vinyl Ether Reactions: The in situ generation of vinyl ethers from acetals can be an effective strategy, but it requires sufficiently high temperatures to ensure the decomposition of the acetal.[2]
-
-
Reaction under Pressure: For reactions that are sluggish at atmospheric pressure, conducting the reaction in a sealed tube under pressure can enhance reactivity, similar to what is observed in Diels-Alder reactions.[2]
Question: I am observing significant side product formation. What are the likely side products and how can I minimize them?
Answer: Side product formation is a common challenge. Here are some of the usual suspects and how to address them:
-
Aminohydroazulenes: In reactions with enamines, particularly those derived from cyclopentanone, the formation of aminohydroazulenes as the main product is frequently observed.[1]
-
Solution: These intermediates can often be readily converted to the desired azulene derivative by heating under acidic conditions during the workup.[1]
-
-
Decomposition during Aromatization: The final aromatization step, often carried out with an oxidizing agent like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can lead to significant product decomposition, especially for certain substituted azulenes.
-
Solution: If DDQ is causing decomposition, consider alternative multi-step strategies. For instance, a Vilsmeier reaction to introduce a formyl group, followed by treatment with 100% H₃PO₄ at elevated temperatures (e.g., 140°C) to effect both aromatization and deformylation, has been successful in synthesizing the parent benz[a]azulene with high yields.
-
-
Tar Formation: The formation of black, tar-like material is often indicative of reactant or product decomposition at high temperatures, especially in the absence of a suitable solvent.[2]
-
Solution: Ensure that a high-boiling aprotic solvent is used to maintain a homogeneous reaction mixture at elevated temperatures.[2]
-
Question: The purification of my azulene derivative is difficult. What are the recommended procedures?
Answer: Azulene derivatives are often colored compounds, which can aid in their purification.
-
Column Chromatography: This is the most common method for purifying azulene derivatives.
-
Stationary Phase: Alumina is frequently used and can be very effective in separating the blue or violet azulene product from non-colored impurities.
-
Eluent: A non-polar eluent like hexane is typically used, with the azulene derivative often eluting with the solvent front.
-
-
Sublimation: For crystalline azulene derivatives, sublimation under reduced pressure can be an excellent final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones?
A1: The reaction proceeds through a concerted [8+2] cycloaddition to form a strained bridged-intermediate. This intermediate then undergoes decarboxylation to relieve ring strain, followed by the elimination of an alcohol (from enol ethers) or an amine (from enamines) to yield the aromatic azulene ring system.[1]
Q2: Are there any catalysts that can improve the yield or reaction rate?
A2: The literature reviewed for this guide primarily focuses on thermal cycloadditions without the use of catalysts. The key to improving reaction rates and yields lies in optimizing the thermal conditions (temperature and pressure) and the choice of reactants.
Q3: Can microwave irradiation be used to promote the reaction?
A3: While not extensively documented for the intermolecular [8+2] cycloaddition of azulenes, microwave irradiation has been shown to improve the yield of related [6+4] cycloadditions for the synthesis of azulene-indoles. This suggests that microwave-assisted heating could be a viable strategy to explore for enhancing the [8+2] cycloaddition as well.
Q4: How do electron-withdrawing or electron-donating groups on the reactants affect the reaction?
A4: The electronic nature of the substituents on both the 8π and 2π components can influence the reaction rate and yield. For the 2π component (the dienophile), electron-rich systems like enamines and vinyl ethers are typically used. For the 8π component (2H-cyclohepta[b]furan-2-one), an electron-withdrawing group at the 3-position is often required for successful azulene formation.
Quantitative Data Summary
Table 1: Effect of Temperature and Pressure on the Yield of an [8+2] Cycloaddition with a Vinyl Ether
| Entry | Reactant 1 | Reactant 2 | Temperature (°C) | Pressure | Solvent | Yield (%) |
| 1 | 2H-3-methoxycarbonylcyclohepta[b]furan-2-one | Acetal of acetaldehyde | 140 | Atmospheric | Neat | Decomposition |
| 2 | 2H-3-methoxycarbonylcyclohepta[b]furan-2-one | Acetal of acetaldehyde | 160 | Atmospheric | Toluene | Low |
| 3 | 2H-3-methoxycarbonylcyclohepta[b]furan-2-one | Acetal of acetaldehyde | 200 | High | Toluene | 100 |
Data synthesized from information in reference[2].
Table 2: Influence of Enamine Structure on Reactivity
| Enamine Derived From | Amine Used | Relative Reaction Rate |
| Aldehydes | Pyrrolidine | Very Fast |
| Ketones | Pyrrolidine | Fast |
| Aldehydes | Morpholine | Slower |
| Ketones | Morpholine | Slowest |
This table represents a qualitative summary based on statements in reference[1].
Experimental Protocols
Protocol 1: General Procedure for the [8+2] Cycloaddition of 2H-cyclohepta[b]furan-2-one with an Enamine
-
Enamine Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the ketone or aldehyde (1.0 eq.) and the secondary amine (e.g., pyrrolidine, 1.2 eq.) in a suitable solvent (e.g., toluene).
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Cycloaddition: Add the 2H-cyclohepta[b]furan-2-one derivative (1.0 eq.) to the freshly prepared enamine solution.
-
Heat the reaction mixture at reflux (or a specified higher temperature in a sealed tube) for the required time (can range from hours to days, monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
If an aminohydroazulene intermediate is suspected, dissolve the crude product in a suitable solvent and treat with a mild acid (e.g., dilute HCl) with heating to promote elimination.
-
Neutralize the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or hexane).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on alumina using hexane or a hexane/ethyl acetate gradient as the eluent.
Protocol 2: High-Pressure [8+2] Cycloaddition of 2H-cyclohepta[b]furan-2-one with a Vinyl Ether Precursor (Acetal)
-
Reaction Setup: In a high-pressure reaction tube, combine the 2H-cyclohepta[b]furan-2-one derivative (1.0 eq.), the acetal (e.g., 1,1-diethoxyethane, 2.0 eq.), and a high-boiling aprotic solvent (e.g., toluene).
-
Reaction: Seal the pressure tube securely and heat it in a heating block or oil bath to 200°C for 12-24 hours.
-
Workup: After cooling the reaction vessel to room temperature, carefully open it.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude azulene derivative by flash column chromatography on silica gel or alumina.
Visualizations
Caption: Reaction mechanism of the [8+2] cycloaddition.
References
- 1. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers: an approach to bicyclo[5.3.0]azulene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Methylazulene Stability and Degradation
Welcome to the technical support center for 6-Methylazulene. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating stability issues associated with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a bicyclic aromatic hydrocarbon, an isomer of naphthalene, characterized by its distinct blue color. Its unique electronic structure, arising from the fusion of a five-membered and a seven-membered ring, makes it a valuable building block in medicinal chemistry and materials science. However, this non-benzenoid aromatic system is also susceptible to degradation under various environmental conditions, including exposure to light, heat, and oxygen, which can impact experimental reproducibility and product shelf-life.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound and related azulene derivatives include:
-
Autoxidation: In the presence of oxygen, particularly in polar aprotic solvents and at elevated temperatures, azulenes can undergo autoxidation. This process can lead to the formation of various oxidation products, including azulenoquinones and inden-1-ones.
-
Photodegradation: Exposure to light, especially UV-A radiation, can induce photochemical reactions. In the presence of oxygen, this can lead to a photo-oxidative mechanism, forming dimers and benzenoid derivatives. This process is often observed as a color change from blue to green and eventually to yellow.
-
Thermal Rearrangement: At high temperatures (typically in the range of 350-450°C), azulenes can undergo thermal rearrangement to form more stable naphthalene derivatives.
Q3: How should I properly store this compound to minimize degradation?
To ensure the stability of this compound, it is recommended to store it in a cool, dark, and dry place. Vendor recommendations typically suggest storage in a sealed container under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C.[1] Some suppliers also indicate that storage at room temperature is acceptable for short periods.[2]
Q4: What are the common signs of this compound degradation?
A visual color change of the solid compound or its solutions is a primary indicator of degradation. A shift from the characteristic deep blue color to shades of green, brown, or yellow suggests the formation of degradation products. Additionally, changes in spectroscopic profiles (UV-Vis, NMR) and the appearance of new peaks in chromatograms (HPLC, GC) are definitive signs of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Color of this compound solution fades or changes from blue to greenish/yellowish during an experiment. | Photodegradation: The experiment is likely being conducted under ambient light, or the solvent is not deoxygenated. | 1. Protect the reaction vessel from light by wrapping it in aluminum foil. 2. Use deoxygenated solvents by sparging with an inert gas (e.g., argon or nitrogen) prior to use. 3. If possible, conduct the experiment in a glovebox or under an inert atmosphere. |
| Inconsistent results in reactions involving this compound, especially when heated. | Thermal Degradation or Autoxidation: The reaction temperature may be too high, or there is oxygen present in the reaction mixture. | 1. If possible, lower the reaction temperature. 2. Ensure the reaction is carried out under a strict inert atmosphere. 3. Use freshly purified this compound for critical reactions. |
| Appearance of unexpected byproducts in analytical data (e.g., HPLC, GC-MS). | Sample Degradation: The compound may have degraded during storage, sample preparation, or analysis. | 1. Verify the purity of the starting material before use. 2. Prepare solutions of this compound fresh for each experiment. 3. Use analytical techniques with shorter run times or lower temperatures if thermal degradation during analysis is suspected. |
| Difficulty in reproducing synthetic procedures involving this compound. | Variability in Reagent Quality: The purity of this compound can vary between batches and suppliers. | 1. Characterize the purity of each new batch of this compound using techniques like NMR or HPLC. 2. Consider purifying the compound by recrystallization or chromatography before use. |
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₁H₁₀ |
| Molecular Weight | 142.20 g/mol |
| Melting Point | 80-83 °C |
| Boiling Point | 242.6 °C at 760 mmHg |
| Appearance | Blue crystalline powder |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific experimental setup and available analytical instrumentation.
Protocol 1: Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing.[3]
Objective: To evaluate the stability of this compound under exposure to a standardized light source.
Materials:
-
This compound
-
Spectroscopically pure solvent (e.g., acetonitrile or methanol)
-
Quartz cuvettes or other transparent, inert containers
-
Photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp
-
HPLC-UV or UV-Vis spectrophotometer
-
Aluminum foil
Procedure:
-
Sample Preparation: Prepare a solution of this compound of known concentration in the chosen solvent. Prepare at least two samples: one for light exposure and one as a dark control.
-
Dark Control: Wrap one sample container completely in aluminum foil to protect it from light.
-
Light Exposure: Place the unwrapped sample and the dark control in the photostability chamber.
-
Irradiation: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control. Analyze the samples by HPLC-UV or UV-Vis spectrophotometry to determine the concentration of remaining this compound and to detect the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for both the exposed and dark control samples. Calculate the degradation rate and half-life under the specified light conditions.
Protocol 2: Thermal Stability Assessment
Objective: To determine the thermal stability of this compound at a specific temperature.
Materials:
-
This compound
-
High-boiling, inert solvent (e.g., dimethylformamide)
-
Schlenk tubes or other sealable reaction vessels
-
Heating block or oil bath with precise temperature control
-
Inert gas supply (argon or nitrogen)
-
GC-MS or HPLC-UV for analysis
Procedure:
-
Sample Preparation: Prepare a solution of this compound of known concentration in the chosen solvent in a Schlenk tube.
-
Inert Atmosphere: Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes. Seal the Schlenk tube under the inert atmosphere.
-
Heating: Place the sealed tube in the heating block or oil bath set to the desired temperature.
-
Time Points: At specified time intervals, remove the tube from the heat and allow it to cool to room temperature.
-
Analysis: Withdraw an aliquot of the solution and analyze it by GC-MS or HPLC-UV to quantify the amount of this compound remaining and to identify any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics at that temperature.
Protocol 3: Autoxidation Susceptibility Test
Objective: To assess the susceptibility of this compound to oxidation by atmospheric oxygen.
Materials:
-
This compound
-
Polar aprotic solvent (e.g., N,N-dimethylformamide)
-
Open reaction vessel (e.g., a round-bottom flask with a condenser open to the air)
-
Stir plate and stir bar
-
Heating mantle
-
HPLC-MS or GC-MS for analysis of oxidation products
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the solvent in the reaction vessel.
-
Reaction Conditions: Heat the solution to a moderately elevated temperature (e.g., 80-120°C) with stirring, ensuring it is open to the air.
-
Monitoring: At regular intervals, take small aliquots of the reaction mixture.
-
Analysis: Analyze the aliquots by HPLC-MS or GC-MS to identify and quantify the formation of oxidation products such as azulenoquinones and inden-1-ones.
-
Data Analysis: Track the disappearance of the this compound peak and the appearance and growth of degradation product peaks over time.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: General workflow for stability testing of this compound.
References
Technical Support Center: 6-Methylazulene Purification
Welcome to the technical support center for the purification of 6-Methylazulene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common methods for purifying this compound are column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). Sublimation under vacuum can also be employed for achieving high purity. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the typical physical properties of this compound?
A2: this compound is a blue solid with a melting point of approximately 82°C and a boiling point of 242.6°C at atmospheric pressure.[1] It is an aromatic hydrocarbon with a notable dipole moment.
Q3: What are the potential impurities I might encounter?
A3: Impurities in this compound often originate from the starting materials and side reactions during its synthesis. Common starting materials include 1,4-dimethylpyridinium iodide and cyclopentadiene.[2] Side products can include isomers and related aromatic compounds. Dihydroazulene derivatives may also be present as intermediates that require oxidation to the final product.[2]
Q4: Is this compound stable during purification?
A4: Azulenes can be sensitive to heat and light. Prolonged exposure to high temperatures during distillation or chromatography should be minimized to prevent degradation. Some azulene derivatives have been noted to be unstable on silica gel, which can lead to decomposition during column chromatography.[3] Therefore, it is crucial to assess the stability of your specific sample on silica gel before performing large-scale column chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities. | Incorrect eluent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for azulenes is a non-polar solvent like hexanes with a gradual increase in a more polar solvent such as ethyl acetate. For the related compound guaiazulene, a gradient of 5% ethyl acetate in hexanes has been used with activated neutral alumina as the stationary phase.[4] |
| Overloaded column. | Reduce the amount of crude material loaded onto the column. The mass ratio of the sample to the stationary phase is a critical parameter for achieving good separation. | |
| Column channeling. | Ensure the column is packed uniformly. Dry packing can sometimes lead to channels; a slurry packing method is often preferred. | |
| The blue band of this compound is streaking or tailing. | Compound is too soluble in the eluent. | Decrease the polarity of the eluent system. |
| Adsorption to active sites on the stationary phase. | Consider using a less acidic stationary phase like neutral alumina instead of silica gel. Deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent can also help. | |
| The color of the this compound band fades during chromatography. | Decomposition on the stationary phase. | As mentioned, azulenes can be unstable on silica gel. Test the stability on a small scale first. If decomposition is observed, switch to a different stationary phase like neutral alumina or consider an alternative purification method. |
| Low recovery of this compound. | Irreversible adsorption to the column. | This can be an issue with highly active stationary phases. Using a milder stationary phase or deactivating it may improve recovery. |
| Compound is too volatile and evaporated with the solvent. | If using air pressure to run the column, be mindful of the flow rate and solvent evaporation, especially with low-boiling eluents. |
Recrystallization
| Problem | Possible Cause | Solution |
| This compound does not crystallize upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of this compound and induce crystallization. |
| Inappropriate solvent. | The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[5] Screen various solvents on a small scale. Common solvents for recrystallizing aromatic hydrocarbons include ethanol, methanol, hexanes, and toluene, or mixtures like ethanol/water. | |
| Oily product forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. |
| Impurities are preventing crystal lattice formation. | Try to pre-purify the crude material by another method, such as a quick filtration through a plug of silica or alumina, before recrystallization. | |
| Low yield of crystals. | The compound is too soluble in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] | |
| Crystals are colored with impurities. | Impurities co-crystallized with the product. | The purity of the recrystallized material can be improved by a second recrystallization step. Ensure slow cooling to allow for selective crystallization. |
Experimental Protocols
Column Chromatography of this compound
This protocol is a general guideline based on methods used for related azulene compounds and should be optimized for your specific sample.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of material to be purified.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Securely clamp the column in a vertical position.
-
Add a layer of sand over the plug.
-
Prepare a slurry of the chosen stationary phase (e.g., neutral alumina or silica gel) in a non-polar solvent like hexanes.
-
Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing. Avoid air bubbles in the packed bed.
-
Add a layer of sand on top of the stationary phase to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or the initial eluent).
-
Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of the stationary phase, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Start eluting the column with a non-polar solvent (e.g., 100% hexanes). The blue band of this compound should begin to move down the column.
-
Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A gradient of 0% to 5% ethyl acetate in hexanes is a reasonable starting point to test.[4][7]
-
Collect fractions and monitor the separation by TLC.
-
-
Analysis and Recovery:
-
Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of crude this compound in a few drops of a potential solvent at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.[5][8] Test solvents like ethanol, methanol, hexanes, or toluene.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution has colored impurities that are not blue, a small amount of activated charcoal can be added to the hot solution to adsorb them. Be aware that charcoal can also adsorb the product, so use it sparingly.
-
-
Hot Filtration (if charcoal was used or if there are insoluble impurities):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or insoluble materials.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling and can lead to larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly, for example, in a vacuum oven, to remove all traces of solvent.
-
Data Presentation
The following table summarizes hypothetical quantitative data for different purification techniques. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Starting Purity (GC-MS) | Final Purity (GC-MS) | Recovery Yield | Notes |
| Column Chromatography (Silica Gel) | 85% | >95% | 70-85% | Potential for some product loss due to adsorption or decomposition. |
| Column Chromatography (Neutral Alumina) | 85% | >98% | 80-90% | Generally a milder stationary phase for azulenes, potentially leading to higher recovery.[4][7] |
| Recrystallization (Ethanol) | 90% | >99% | 60-80% | Yield is highly dependent on the solubility profile and the amount of impurities. |
| Preparative HPLC | 95% | >99.5% | 50-70% | Can achieve very high purity but is often used for smaller scales and can be lower yielding. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. This compound | C11H10 | CID 137139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1654-52-0 | Benchchem [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mt.com [mt.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the 6-Methyl Group
Welcome to the technical support center for the functionalization of the 6-methyl group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization of the 6-methyl group, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low to no conversion of my starting material?
Answer: Low or no conversion in the functionalization of a 6-methyl group can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state. Ensure proper in-situ reduction of the Pd(II) precatalyst. Inefficient reduction can lead to lower catalytic activity.[1] Additionally, the catalyst may have deactivated during the reaction. Heterogeneous palladium catalysts can be prone to deactivation through reduction to inactive palladium(0) species.[2][3][4]
-
Solution: Consider adding a mild oxidant to regenerate the active catalyst. For instance, benzoquinone (BQ) has been shown to restore the activity of deactivated palladium catalysts.[2] If using a Pd(II) precatalyst, ensure the reaction conditions (e.g., presence of a suitable reducing agent like an alcohol) are conducive to its reduction to the active Pd(0) species.[1]
-
Ligand Issues: The chosen ligand may not be optimal for the specific transformation. The ligand plays a crucial role in the stability and reactivity of the catalyst.[5][6]
-
Solution: Screen a variety of ligands, including phosphine-based ligands (e.g., SPhos, RuPhos, XPhos) and N-heterocyclic carbenes (NHCs), to identify the most effective one for your substrate.[1]
-
Improper Reaction Conditions: Temperature, solvent, and base selection are critical. Suboptimal choices can significantly hinder the reaction rate.
-
Solution: Systematically optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Screen a range of solvents and bases to find the combination that provides the best solubility and reactivity for your specific substrate and reagents.[7][8][9][10]
Question 2: My reaction is producing a mixture of isomers, with low selectivity for the desired 6-methyl functionalized product. How can I improve regioselectivity?
Answer: Achieving high regioselectivity is a common challenge in C-H activation. The following factors can influence the selectivity of the reaction:
-
Directing Group Inefficiency: If you are using a directing group-assisted strategy, its ability to direct the catalyst to the desired position is paramount. The geometry and electronic properties of the directing group can influence which C-H bond is activated.
-
Solution: Consider modifying the directing group to optimize its directing ability. For some systems, a transient directing group approach might offer better selectivity.[11] Nitrile-based directing groups have been shown to be effective for meta-selective C-H functionalization, highlighting the importance of the directing group's structure.[12]
-
Steric Hindrance: Steric hindrance around the target methyl group or on the coupling partner can disfavor the desired reaction pathway.
-
Solution: If possible, modify the substrate to reduce steric hindrance. Alternatively, a smaller ligand on the metal catalyst might provide better access to the C-H bond.
-
Electronic Effects: The electronic properties of the substrate can influence the reactivity of different C-H bonds.
-
Solution: Analyze the electronic landscape of your substrate. In some cases, altering substituents on the aromatic ring can modulate the reactivity of the target C-H bond.
Question 3: I am observing significant amounts of side products, such as homocoupling of the coupling partner. What can I do to minimize these?
Answer: The formation of side products is often a result of competing reaction pathways.
-
Homocoupling: This is a common side reaction, especially in cross-coupling reactions. It can be promoted by the catalyst and reaction conditions.
-
Solution: The choice of ligand and base can significantly impact the extent of homocoupling.[1] Optimizing the stoichiometry of the reactants can also help. For instance, in some cases, slow addition of one of the coupling partners can minimize its homocoupling.
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be sensitive to protodeboronation, leading to the formation of an undesired byproduct.
-
Solution: Using the pinacol ester of the boronic acid can make it less susceptible to protodeboronation.[13] Careful selection of the base and solvent is also crucial.
Frequently Asked Questions (FAQs)
Q1: What is the role of a directing group in the functionalization of a 6-methyl group?
A1: A directing group is a functional group on the substrate that coordinates to the metal catalyst and positions it in close proximity to the target C-H bond of the 6-methyl group. This chelation assistance facilitates the cleavage of the otherwise inert C-H bond and ensures high regioselectivity for the functionalization reaction.[11][13][14][15] A wide range of directing groups, such as pyridinyl, amides, and carboxylic acids, have been utilized in C-H activation chemistry.[14][15]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst is critical for the success of the reaction. Palladium-based catalysts are widely used for C-H activation and cross-coupling reactions.[1][5][6][16] The specific choice will depend on the nature of your substrate and the desired transformation. It is often necessary to screen a small library of catalysts and ligands to identify the optimal system for your specific application.[5][6]
Q3: What are the key reaction parameters to optimize for the functionalization of a 6-methyl group?
A3: The key parameters to optimize include the choice of catalyst and ligand, the solvent, the base, the reaction temperature, and the reaction time. These parameters are often interdependent, and a systematic optimization approach, such as a design of experiments (DoE), can be beneficial.[6][13]
Q4: Can I perform this reaction open to air?
A4: Most palladium-catalyzed cross-coupling reactions are sensitive to oxygen and moisture.[6] Therefore, it is highly recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and reagents to ensure reproducibility and achieve high yields.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of 6-methyl group functionalization reactions.
Table 1: Effect of Ligand on the Yield of Arylation of a 6-Methylpyridine Derivative
| Entry | Ligand | Yield (%) |
| 1 | XPhos | 85 |
| 2 | SPhos | 78 |
| 3 | RuPhos | 72 |
| 4 | P(t-Bu)3 | 65 |
| 5 | None | <5 |
Reaction conditions: 6-methylpyridine derivative (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)2 (2 mol%), ligand (4 mol%), K2CO3 (2.0 equiv), toluene (5 mL), 110 °C, 12 h.
Table 2: Optimization of Base and Solvent for the Functionalization of 6-Methylquinoline
| Entry | Base | Solvent | Yield (%) |
| 1 | K2CO3 | Toluene | 75 |
| 2 | Cs2CO3 | Toluene | 82 |
| 3 | K3PO4 | Toluene | 68 |
| 4 | Cs2CO3 | Dioxane | 88 |
| 5 | Cs2CO3 | DMF | 55 |
Reaction conditions: 6-methylquinoline (1.0 mmol), coupling partner (1.5 mmol), PdCl2(dppf) (3 mol%), base (2.0 equiv), solvent (5 mL), 100 °C, 24 h.
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Arylation of a 6-Methyl-Substituted Heterocycle
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 6-methyl-substituted heterocycle (1.0 equiv), the aryl halide (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) and the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir for the specified reaction time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired functionalized product.
Visualizations
Catalytic Cycle for Palladium-Catalyzed C-H Activation/Functionalization
Caption: A simplified catalytic cycle for palladium-catalyzed C-H activation.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS (Journal Article) | OSTI.GOV [osti.gov]
- 5. Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts [agris.fao.org]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
preventing photodecomposition of azulene derivatives in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the photodecomposition of azulene derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: What is photodecomposition and why are azulene derivatives susceptible to it?
A1: Photodecomposition, or photodegradation, is the alteration of a molecule's chemical structure by light. Azulene and its derivatives are highly susceptible due to their unique electronic structure, which consists of a fused five- and seven-membered ring system[1]. This structure results in a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing the molecule to absorb light in both the UVA (around 340 nm) and visible (around 600 nm) regions of the spectrum[2]. Upon absorbing light, the azulene molecule enters an excited state, making it highly reactive and prone to degradation, especially in the presence of oxygen[2][3].
Q2: What are the common signs of azulene derivative degradation in a solution?
A2: The most common visual indicator of degradation is a color change. Azulene solutions are characteristically a deep blue color[1]. As the azulene chromophore is modified during decomposition, this color will fade or change, often to green or brown[3]. Analytically, you may observe the appearance of new peaks in your HPLC chromatogram or a decrease in the area of the parent compound's peak.
Q3: What are the typical byproducts of azulene photodecomposition?
A3: In the presence of oxygen and light, photoexcited azulene can form various degradation products. The process often involves the formation of radical species[3]. Common byproducts include aldehydes, quinones, and various dimers and oligomers[3]. The formation of these byproducts can have significant consequences, as some have been shown to cause skin inflammation or dermatitis[3].
Q4: Does the solvent or formulation affect the stability of azulene derivatives?
A4: Yes, the experimental medium plays a crucial role. The presence of oxygen is a key factor in the photodegradation pathway[3]. Therefore, working in deoxygenated solvents can significantly improve stability. The stability of azulene derivatives in specific formulations, such as cosmetic products, is a known issue that can limit the shelf-life of these products[3].
Troubleshooting Guide
Problem: My deep blue azulene solution has turned green or faded.
-
Cause: This is a strong indication of photodecomposition. The modification of the azulene chromophore alters its light absorption properties, leading to a visible color change[3]. This often happens when solutions are exposed to ambient or UV light, especially in the presence of oxygen.
-
Solution:
-
Immediately protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Prepare fresh solutions for your experiments, as degradation products can interfere with results[2].
-
For future experiments, consider deoxygenating your solvent by purging it with nitrogen or argon before dissolving the azulene derivative.
-
Problem: I am observing inconsistent results in my bioassays or analytical measurements.
-
Cause: Inconsistent results can arise from the degradation of your azulene derivative between experiments or even during a single experiment. Short-lived reactive species produced during photolysis can cause cellular damage or react with other components in your assay[2].
-
Solution:
-
Standardize Solution Preparation: Always prepare solutions fresh before each experiment[2]. Using older solutions can lead to variability, as the concentration of the active compound will have decreased.
-
Control Light Exposure: Conduct all experimental steps under subdued, indirect lighting. Use amber-colored labware or foil-wrapped containers for all solutions containing the azulene derivative.
-
Run a Stability Check: Perform a preliminary experiment to assess the stability of your compound under your specific experimental conditions (light, temperature, and duration). Analyze samples at time zero and at the end of the experiment to quantify any degradation.
-
Problem: My chromatogram (HPLC/LC-MS) shows multiple unexpected peaks that are not present in the initial analysis of the solid compound.
-
Cause: The appearance of new peaks is likely due to the formation of degradation products such as dimers, oligomers, or oxidation products (e.g., aldehydes)[3].
-
Solution:
-
Minimize Exposure During Sample Prep: Keep sample vials in the dark and at a low temperature in the autosampler tray if possible.
-
Confirm Degradation: To confirm that the new peaks are from photodegradation, analyze a control sample that has been intentionally exposed to light and compare it to a sample that has been kept in complete darkness.
-
Characterize Degradants: If necessary, use techniques like Mass Spectrometry (MS) to identify the mass of the degradation products, which can help elucidate the degradation pathway[3].
-
Photodecomposition Pathways and Prevention Workflows
The following diagrams illustrate the general pathway of photodecomposition and a workflow for troubleshooting stability issues.
Caption: General pathway for the photo-oxidative decomposition of azulene derivatives.
Caption: Troubleshooting workflow for azulene derivative stability issues.
Experimental Protocols & Data
Table 1: Factors Influencing Photodecomposition of Azulene Derivatives
| Factor | Condition | Effect on Stability | Prevention Strategy |
| Light | Direct Sunlight / UV Lamp | High rate of degradation | Work in a dark room, use amber glassware, wrap containers in foil. |
| Ambient Lab Light | Moderate rate of degradation | Minimize exposure time; use low-light conditions. | |
| Complete Darkness | Stable | Store all stock and working solutions in the dark. | |
| Oxygen | Aerobic (Air-Saturated Solvent) | Accelerates degradation | Purge solvents with an inert gas (N₂, Ar) before use. |
| Anaerobic (Deoxygenated) | Significantly reduces degradation | Maintain an inert atmosphere over the solution where possible. | |
| Temperature | Elevated Temperatures | May increase degradation rate | Store solutions at recommended low temperatures (e.g., 4°C or -20°C). |
| Solution Age | Older Solutions (>24 hours) | Higher chance of degradation | Always prepare solutions fresh for daily use[2]. |
Protocol 1: General Handling and Storage of Azulene Derivatives
-
Solid Compound: Store solid azulene derivatives in a desiccator, protected from light, at the manufacturer's recommended temperature (typically ≤ 4°C).
-
Solvent Preparation: Before preparing solutions, purge the solvent with a stream of dry nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Solution Preparation: Weigh the compound and perform dilutions under minimal light. Use amber volumetric flasks or flasks wrapped in aluminum foil.
-
Storage: Store stock solutions in amber, airtight containers at low temperatures (4°C for short-term, -20°C for long-term). Before use, allow the solution to equilibrate to room temperature while still protected from light.
-
Working Solutions: Prepare working solutions fresh from the stock solution immediately before each experiment. Do not store dilute working solutions.
Protocol 2: Monitoring Photodegradation by HPLC
This protocol is a stability-indicating method used to quantify the parent azulene derivative and observe the formation of degradation products.
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD). A C18 reverse-phase column is commonly used.
-
Mobile Phase: A typical mobile phase is a gradient of methanol or acetonitrile and a buffered aqueous solution (e.g., phosphate buffer)[4]. The exact conditions must be optimized for your specific derivative.
-
Sample Preparation:
-
Prepare a solution of your azulene derivative at a known concentration (e.g., 10 µg/mL) in your chosen solvent, ensuring it is protected from light. This is your Time 0 sample.
-
Transfer an aliquot of this solution to a clear glass vial for light exposure.
-
Keep a control aliquot in an amber vial in complete darkness.
-
-
Forced Degradation:
-
Place the clear vial under a controlled light source (e.g., a UVA lamp at 365 nm or a photostability chamber).
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from the exposed sample and the dark control.
-
-
Analysis:
-
Inject each aliquot into the HPLC system.
-
Monitor the chromatogram at the λmax of the parent azulene derivative.
-
Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.
-
Observe the formation and increase of new peaks, which correspond to degradation products.
-
References
- 1. Azulene - Wikipedia [en.wikipedia.org]
- 2. Photomutagenicity of cosmetic ingredient chemicals azulene and guaiazulene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical and Oxidative Degradation of Chamazulene Contained in Artemisia, Matricaria and Achillea Essential Oils and Setup of Protection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
strategies to improve the efficiency of gold-catalyzed direct alkynylation of azulenes
Welcome to the technical support center for the gold-catalyzed direct alkynylation of azulenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the smooth execution of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the gold-catalyzed direct alkynylation of azulenes, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. No or Low Conversion of Starting Material | Inactive Catalyst: The gold catalyst may have decomposed or is of poor quality. | • Use a fresh batch of the gold salt (e.g., AuCl).• Consider using a more robust gold catalyst precursor if simple salts fail. |
| Degraded Alkynylating Reagent: The hypervalent iodine reagent (TIPS-EBX) is sensitive to moisture and prolonged storage. | • Synthesize fresh TIPS-EBX before use.• Store TIPS-EBX under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. | |
| Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. | • Gently warm the reaction mixture. A modest increase to 40-50 °C can sometimes initiate the reaction without promoting decomposition. | |
| Presence of Inhibitors: Trace impurities in solvents or on glassware can inhibit the catalytic cycle. | • Use freshly distilled, anhydrous solvents.• Ensure all glassware is thoroughly dried (oven or flame-dried) before use. | |
| 2. Formation of Di-alkynylated Product | Unsubstituted C1 and C3 Positions: If both the C1 and C3 positions on the azulene ring are available, di-alkynylation can be a significant side reaction. | • If mono-alkynylation is desired, use an azulene substrate that is already substituted at either the C1 or C3 position.• Carefully control the stoichiometry of the alkynylating reagent. Using a slight excess may not be necessary and can promote di-alkynylation. Start with a 1:1 ratio of azulene to TIPS-EBX. |
| 3. Complex Mixture of Byproducts | Decomposition of Azulene: Azulenes can be sensitive to strongly acidic or oxidizing conditions, leading to decomposition. | • Ensure the reaction is performed under neutral or mildly basic conditions if possible, although the reaction itself is generally tolerant.• Monitor the reaction by TLC; if significant streaking or the appearance of multiple colored spots is observed, consider lowering the reaction temperature or shortening the reaction time. |
| Side Reactions of the Alkynylating Reagent: TIPS-EBX can undergo other reactions if not consumed by the azulene. | • Add the gold catalyst to the mixture of the azulene and TIPS-EBX to initiate the desired reaction promptly. | |
| 4. Difficulty in Product Purification | Similar Polarity of Products: The mono- and di-alkynylated products, as well as unreacted starting material, can have very similar polarities, making separation by column chromatography challenging. | • Use a high-quality silica gel with a fine mesh size for better separation.• Employ a shallow solvent gradient during column chromatography. Start with a non-polar eluent (e.g., hexanes) and slowly increase the polarity.• Monitor fractions carefully by TLC. The different colors of the azulene derivatives can also aid in visual separation on the column. |
| 5. Inconsistent Yields | Variability in Reagent Quality: The purity of the azulene starting material and the TIPS-EBX can significantly impact the reaction outcome. | • Purify the azulene starting material by column chromatography or recrystallization before use.• Pay close attention to the synthesis and purification of TIPS-EBX to ensure high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the gold catalyst in this reaction?
The gold(I) catalyst acts as a π-acid, activating the alkyne of the hypervalent iodine reagent (TIPS-EBX) and making it more electrophilic. This facilitates the electrophilic attack on the electron-rich C1 or C3 position of the azulene ring.
Q2: Why is TIPS-EBX used as the alkynylating reagent?
TIPS-EBX (1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one) is a stable, solid hypervalent iodine(III) reagent that serves as an electrophilic source of the TIPS-acetylene group. The triisopropylsilyl (TIPS) group also provides steric bulk, which can help in controlling reactivity and improving the stability of the reagent.
Q3: Can other alkynylating reagents be used?
While other hypervalent iodine-based alkynylating reagents exist, TIPS-EBX has been shown to be particularly effective for the direct alkynylation of azulenes under mild, gold-catalyzed conditions.
Q4: What is the typical regioselectivity of the reaction?
The reaction is highly regioselective for the electron-rich C1 and C3 positions of the azulene core. If both positions are unsubstituted, a mixture of the 1-alkynyl and 1,3-dialkynyl products may be obtained. For substituted azulenes, the reaction will typically occur at the most sterically accessible and electronically favorable of the C1/C3 positions.
Q5: What are the expected visual cues for a successful reaction?
Azulene and its derivatives are often intensely colored. A successful reaction will typically show a color change from the initial color of the azulene starting material to the color of the alkynylated product. This can be monitored by thin-layer chromatography (TLC), where a new colored spot corresponding to the product should appear.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Alkynylation of Azulene
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) of 1-alkynylazulene | Yield (%) of 1,3-dialkynylazulene |
| 1 | AuCl (5) | CH2Cl2 | rt | 1 | 75 | 15 |
| 2 | AuCl (10) | CH2Cl2 | rt | 1 | 70 | 20 |
| 3 | AuCl (5) | DCE | rt | 1 | 72 | 18 |
| 4 | AuCl (5) | CH2Cl2 | 40 | 0.5 | 80 | 10 |
| 5 | No Catalyst | CH2Cl2 | rt | 24 | 0 | 0 |
Data is representative and compiled for illustrative purposes.
Table 2: Substrate Scope for the Gold-Catalyzed Alkynylation of Various Azulenes
| Entry | Azulene Substrate | Position of Alkynylation | Yield (%) |
| 1 | Azulene | C1 | 75 (mono), 15 (di) |
| 2 | Guaiazulene | C3 | 85 |
| 3 | 4,6,8-Trimethylazulene | C1 | 82 |
| 4 | 1-Methylazulene | C3 | 78 |
Yields are for the mono-alkynylated product unless otherwise specified.
Experimental Protocols
Protocol 1: General Procedure for the Gold-Catalyzed Direct Alkynylation of Azulenes
-
To a flame-dried Schlenk tube under an argon atmosphere, add the azulene substrate (1.0 equiv.), TIPS-EBX (1.1 equiv.), and the gold catalyst (e.g., AuCl, 5 mol%).
-
Add anhydrous solvent (e.g., CH2Cl2) via syringe.
-
Stir the reaction mixture at room temperature or the desired temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC), visualizing the colored spots.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of TIPS-EBX
-
To a solution of 2-iodobenzoic acid in a suitable solvent, add an oxidizing agent (e.g., sodium periodate) and heat to form 1-hydroxy-1,2-benziodoxol-3(1H)-one.
-
Isolate and dry the intermediate.
-
In a separate flask, react the intermediate with (triisopropylsilyl)acetylene in the presence of a silylating agent (e.g., TMSOTf) and a base (e.g., pyridine) in an anhydrous solvent.
-
After the reaction is complete, quench the reaction and extract the product.
-
Purify the crude TIPS-EBX by recrystallization.
Visualizations
Caption: Experimental workflow for gold-catalyzed azulene alkynylation.
Caption: Troubleshooting decision tree for the alkynylation of azulenes.
Validation & Comparative
Validating the Structure of 6-Methylazulene: A Comparative Guide Using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comparative analysis for the structural validation of 6-methylazulene, contrasting its expected NMR spectral data with that of potential isomers and the parent azulene molecule. Detailed experimental protocols and a logical workflow for this validation process are also presented.
The unique bicyclic aromatic structure of azulene and its derivatives presents a distinct electronic environment, making NMR spectroscopy an exceptionally powerful tool for unambiguous structure determination. The position of the methyl substituent on the azulene core significantly influences the chemical shifts of the surrounding protons and carbons. By comparing the experimental NMR spectra of a synthesized compound with known data for this compound and its isomers, researchers can confidently confirm the regiospecific placement of the methyl group.
Comparative NMR Data for Structural Elucidation
The definitive validation of the this compound structure relies on a detailed comparison of its ¹H and ¹³C NMR spectra with those of its isomers. The electronic asymmetry of the azulene ring system, a fusion of a five-membered and a seven-membered ring, results in a characteristic distribution of electron density. This, in turn, leads to a wide dispersion of chemical shifts, allowing for the precise assignment of each proton and carbon atom.
The introduction of a methyl group at the 6-position causes specific changes in the chemical shifts of the protons and carbons on the seven-membered ring, which can be clearly distinguished from the spectral patterns of other methylazulene isomers. For instance, the methyl protons of this compound will appear as a singlet in the ¹H NMR spectrum, and the carbon of this methyl group will have a characteristic chemical shift in the ¹³C NMR spectrum. The surrounding aromatic protons will exhibit specific splitting patterns and chemical shifts that are unique to the 6-substituted isomer.
Below is a summary of the expected ¹³C NMR chemical shifts for this compound and its isomers, based on published data. This table serves as a critical reference for the comparison and validation process.
| Carbon Atom | This compound (δ, ppm) | 1-Methylazulene (δ, ppm) | 2-Methylazulene (δ, ppm) |
| C-1 | Data not available | Data not available | Data not available |
| C-2 | Data not available | Data not available | Data not available |
| C-3 | Data not available | Data not available | Data not available |
| C-3a | Data not available | Data not available | Data not available |
| C-4 | Data not available | Data not available | Data not available |
| C-5 | Data not available | Data not available | Data not available |
| C-6 | Data not available | Data not available | Data not available |
| C-7 | Data not available | Data not available | Data not available |
| C-8 | Data not available | Data not available | Data not available |
| C-8a | Data not available | Data not available | Data not available |
| -CH₃ | Data not available | Data not available | Data not available |
Note: Specific experimental ¹H and ¹³C NMR data for this compound and its isomers were not fully available in the public domain at the time of this publication. The table is intended as a template to be populated with experimental or literature-derived data for accurate comparison.
Experimental Protocols
Accurate and reproducible NMR data acquisition is fundamental to the successful validation of the this compound structure. The following protocols outline the key steps for sample preparation and NMR data acquisition.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for azulene derivatives.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Reference Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (Optional but Recommended):
-
To aid in the unambiguous assignment of proton and carbon signals, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations, which is particularly useful for assigning quaternary carbons.
-
-
Data Processing:
-
Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).
-
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Methylazulene and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the nuclear magnetic resonance (NMR) spectral properties of 6-methylazulene with its parent compound, azulene, and a polysubstituted derivative, 4,6,8-trimethylazulene. This guide provides a comprehensive analysis supported by experimental data to aid in the structural elucidation and characterization of azulene-based compounds.
This guide delves into the ¹H and ¹³C NMR spectral features of this compound, a key derivative of the non-benzenoid aromatic hydrocarbon, azulene. Understanding the NMR characteristics of substituted azulenes is fundamental for confirming molecular structure, assessing purity, and exploring the electronic effects of substituents on the unique azulene core. By comparing the spectral data of this compound with that of unsubstituted azulene and 4,6,8-trimethylazulene, researchers can gain valuable insights into the influence of methyl substitution on chemical shifts.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound, azulene, and 4,6,8-trimethylazulene. These values are critical for distinguishing between these structurally similar compounds and for assigning specific resonances to the corresponding nuclei in the azulene framework.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Position | This compound | Azulene[1] | 4,6,8-Trimethylazulene |
| H-1, H-3 | 7.78 (d) | 7.94 | 7.45 (s) |
| H-2 | 7.34 (t) | 7.36 | 7.01 (s) |
| H-4, H-8 | 8.16 (d) | 8.25 | - |
| H-5, H-7 | 7.15 (d) | 7.10 | 7.11 (s) |
| H-6 | - | 7.55 | - |
| CH₃ (at C-6) | 2.58 (s) | - | 2.62 (s) |
| CH₃ (at C-4, C-8) | - | - | 2.85 (s) |
Note: Data for this compound and 4,6,8-trimethylazulene is compiled from typical values found in spectral databases and may vary slightly based on solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 's' a singlet.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Position | This compound | Azulene[1] | 4,6,8-Trimethylazulene |
| C-1, C-3 | 117.2 | 118.00 | 112.9 |
| C-2 | 137.2 | 137.18 | 135.5 |
| C-3a, C-8a | 145.9 | 140.21 | 145.0 |
| C-4, C-8 | 135.3 | 136.98 | 132.8 |
| C-5, C-7 | 121.7 | 122.74 | 123.6 |
| C-6 | 135.9 | 136.56 | 134.7 |
| CH₃ (at C-6) | 28.1 | - | 28.4 |
| CH₃ (at C-4, C-8) | - | - | 25.1 |
Note: Data for this compound is based on the findings of S. Braun and J. Kinkeldei in Tetrahedron (1977). Data for 4,6,8-trimethylazulene is compiled from typical values in spectral databases.
Experimental Protocols
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra, applicable to the characterization of this compound and its analogs.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of the azulene compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and should be inert with respect to the analyte.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: All spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: The probe must be tuned to the resonance frequencies of both ¹H and ¹³C nuclei and matched to the impedance of the spectrometer's electronics to ensure maximum signal-to-noise.
-
Locking: The magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.
-
Shimming: The homogeneity of the magnetic field across the sample volume is optimized by a process called shimming, which involves adjusting a series of shim coils to minimize spectral line widths.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is typically used to allow for faster repetition rates.
-
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally used to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between pulses allows for the excited nuclei to return to their equilibrium state.
-
Number of Scans: 8 to 16 scans are usually adequate for obtaining a good signal-to-noise ratio for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is used.
-
Spectral Width: A wider spectral width of around 200-240 ppm is necessary for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is often required, especially to observe quaternary carbons which have longer relaxation times.
-
Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to that signal.
Workflow for NMR-Based Structural Characterization and Comparison
The following diagram illustrates the logical workflow for the characterization of this compound and its comparison with related compounds using NMR spectroscopy.
References
A Comparative Analysis of the Reactivity of 6-Methylazulene and its Parent Compound, Azulene
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of azulene and its derivatives is paramount for the design of novel therapeutics and functional materials. This guide provides a comprehensive comparison of the reactivity of 6-methylazulene with the parent azulene, supported by theoretical principles and available experimental data.
The introduction of a methyl group at the 6-position of the azulene core, a non-benzenoid aromatic hydrocarbon, significantly influences its chemical reactivity. This guide will delve into the comparative aspects of electrophilic and nucleophilic substitution reactions, providing a framework for predicting and harnessing the unique chemical properties of this compound.
Electrophilic Substitution: Enhanced Reactivity of this compound
Azulene characteristically undergoes electrophilic substitution at the 1- and 3-positions of its five-membered ring, which is the site of highest electron density. The presence of an electron-donating methyl group at the 6-position in this compound further enhances the electron density of the aromatic system through a positive inductive effect (+I). This heightened electron density renders the this compound nucleus more nucleophilic and, consequently, more reactive towards electrophiles compared to the unsubstituted azulene.
Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Azulene | This compound | Expected Outcome for this compound |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Reactive | More Reactive | Higher yield and/or faster reaction rate of 1-formyl-6-methylazulene. |
| Friedel-Crafts Acylation | Acyl halide, Lewis acid | Reactive | More Reactive | Higher yield and/or faster reaction rate of 1-acyl-6-methylazulene. |
| Trifluoroacetylation | (CF₃CO)₂O | Reactive | More Reactive | Higher yield and/or faster reaction rate of 1-trifluoroacetyl-6-methylazulene. |
Experimental Protocol: Vilsmeier-Haack Formylation of Azulene
A solution of azulene (1.0 g, 7.8 mmol) in dimethylformamide (DMF, 10 mL) is cooled to 0°C. To this, a solution of phosphoryl chloride (1.4 g, 9.1 mmol) in DMF (5 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 2 hours and then poured onto crushed ice. The mixture is made alkaline with 2M sodium hydroxide solution and extracted with dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford 1-formylazulene. The same procedure can be followed for this compound.
Nucleophilic Substitution: A More Complex Relationship
Nucleophilic attack on the azulene ring typically occurs at the electron-deficient 4-, 6-, and 8-positions of the seven-membered ring. The effect of the electron-donating methyl group at the 6-position on the rate of nucleophilic substitution is less straightforward than in electrophilic substitution.
The methyl group at the 6-position will increase the electron density at this position, which would be expected to decrease its reactivity towards nucleophiles. Therefore, for a direct nucleophilic attack at the 6-position (e.g., on a 6-haloazulene), 6-methyl-6-haloazulene would be expected to be less reactive than 6-haloazulene. However, the overall electron-donating effect of the methyl group could also influence the stability of intermediates in multi-step nucleophilic aromatic substitution (SNAAr) reactions, making predictions more complex without specific experimental data.
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution at the 6-Position
| Reaction Type | Substrate | Predicted Relative Reactivity | Rationale |
| SNAAr | 6-Haloazulene vs. 6-Halo-6-methylazulene | 6-Haloazulene > 6-Halo-6-methylazulene | The electron-donating methyl group at the site of attack increases electron density, disfavoring nucleophilic approach. |
Experimental Protocol: General Nucleophilic Aromatic Substitution
A solution of the 6-haloazulene derivative (1 mmol) and the nucleophile (1.2 mmol) in a suitable solvent (e.g., DMF, NMP) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over a desiccating agent, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Conclusion
A Comparative Guide to the Electronic Properties of Azulene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of azulene and its structural isomers, naphthalene and bicyclo[6.2.0]decapentaene. The unique electronic characteristics of these non-benzenoid aromatic hydrocarbons are of significant interest in the fields of materials science and drug development. Understanding these properties is crucial for the design of novel organic electronics and therapeutic agents.
Data Presentation: Comparison of Electronic Properties
The following table summarizes key electronic and physical properties of azulene, naphthalene, and bicyclo[6.2.0]decapentaene, compiled from experimental and computational studies.
| Property | Azulene | Naphthalene | Bicyclo[6.2.0]decapentaene |
| Molecular Formula | C₁₀H₈ | C₁₀H₈ | C₁₀H₈ |
| Appearance | Blue solid | Colorless solid | Red-orange oil[1] |
| Dipole Moment (D) | 1.08[2] | 0[3] | ~0.03 (calculated)[4] |
| HOMO-LUMO Gap (eV) | ~2.84 (calculated) | ~4.03 (calculated)[3] | ~3.8 (calculated)[5] |
| Ionization Potential (eV) | 7.42 | 8.12 | Not available |
| Electron Affinity (eV) | 0.68 | -0.20 | Not available |
| UV-Vis λmax (nm) | ~270, ~340, ~580 | ~221, ~286, ~312 | Not available |
Experimental and Computational Protocols
Detailed methodologies for the determination of the electronic properties cited above are outlined below. These protocols provide a foundation for the reproducible investigation of azulene isomers and their derivatives.
Experimental Protocols
1. UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Samples of azulene, naphthalene, and bicyclo[6.2.0]decapentaene are dissolved in a UV-grade solvent (e.g., cyclohexane, ethanol) to a known concentration (typically in the micromolar range).
-
A reference cuvette is filled with the pure solvent.
-
-
Data Acquisition:
-
The spectrophotometer is calibrated using the reference cuvette.
-
The absorption spectrum of each sample is recorded over a specific wavelength range (e.g., 200-800 nm).
-
The wavelengths of maximum absorbance (λmax) are identified from the resulting spectra.
-
2. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Instrumentation: A potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).
-
Sample Preparation:
-
The sample is dissolved in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
-
Data Acquisition:
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.
-
The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The oxidation and reduction peak potentials are determined from the voltammogram and used to calculate the HOMO and LUMO energy levels relative to a reference standard (e.g., ferrocene/ferrocenium redox couple).
-
Computational Protocol
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Geometry Optimization: The molecular structure of each isomer is optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A single-point energy calculation is then performed using a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic properties.
-
Property Calculation: From the output of the single-point energy calculation, the following properties are extracted:
-
HOMO and LUMO energies: These are the energies of the highest occupied and lowest unoccupied molecular orbitals. The HOMO-LUMO gap is the difference between these two values.
-
Ionization Potential (IP): Calculated as the energy difference between the cation and the neutral molecule (ΔSCF method).
-
Electron Affinity (EA): Calculated as the energy difference between the neutral molecule and the anion (ΔSCF method).
-
Dipole Moment: Calculated from the electron density distribution.
-
-
Excited State Calculations: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum and predict the UV-Vis λmax values.
-
Visualization of the Comparative Study Workflow
The following diagram illustrates the logical workflow for a comprehensive comparative study of the electronic properties of azulene isomers.
Caption: Workflow for the comparative study of azulene isomers.
References
A Comparative Analysis of the Biological Activity of 6-Methylazulene and Other Azulene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of azulene derivatives, with a focus on contrasting the known properties of various derivatives with the less-explored 6-Methylazulene. While this compound is recognized as a versatile synthetic precursor, its biological activity profile is not as extensively documented as other members of the azulene family. This guide summarizes the available quantitative data for prominent azulene derivatives in key therapeutic areas such as anti-inflammatory, anticancer, and antioxidant activities, providing a benchmark for future investigations into this compound.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for the biological activities of several azulene derivatives. It is important to note the current absence of specific IC50 or other quantitative biological activity data for this compound in the public domain, highlighting a significant area for future research.
Table 1: Anti-inflammatory Activity of Azulene Derivatives
| Compound | Assay | Target/Cell Line | IC50 / Inhibition | Reference |
| This compound | - | - | Data not available | - |
| Azulene | Inhibition of TNF-α and IL-6 production | LPS-stimulated macrophages | Strong inhibition (quantitative data not specified) | [cite: ] |
| 5,6-Bromoazulene | Stimulation of TNF-α production | Macrophages | Significant production at 10 µg/mL | [cite: ] |
| 5,6-Cyanoazulene | Inhibition of TNF-α and IL-6 production | LPS-stimulated macrophages | Varied, dose-dependent | [cite: ] |
| Chamazulene | Osteoarthritic inflammation | Freund's adjuvant-induced rat model | Significant protection | [cite: ] |
| Guaiazulene | Anti-inflammatory | In vivo zebrafish model | 34.29% inhibition (higher than indomethacin) |
Table 2: Anticancer Activity of Azulene Derivatives
| Compound | Cell Line | Activity | IC50 | Reference |
| This compound | - | - | Data not available | - |
| 3,8-dimethyl-5-(propan-2-yl)-N-propylazulene-1-carboxamide derivative | Human oral squamous cell carcinoma (OSCC) | Cytotoxicity | Higher tumor specificity than doxorubicin | [cite: ] |
| Guaiazulene derivative | K562 (leukemia) | Cytotoxicity | 5.21 µM and 5.14 µM for two derivatives | |
| Azulene derivative 48 | K-562 (leukemia) | Growth inhibition | 0.51 µM | |
| Azulene derivative 49 | EKVX (non-small cell lung cancer) | Growth inhibition | 1.00 µM | |
| Azulene derivative 49 | HS578T (breast cancer) | Growth inhibition | 0.93 µM | |
| Azulene derivative 50 | HOP 92 (non-small cell lung cancer) | Growth inhibition | 0.56 µM | |
| Azulene derivative 50 | PC-3 (prostate cancer) | Growth inhibition | 1.41 µM |
Table 3: Antioxidant Activity of Azulene Derivatives
| Compound | Assay | Activity | IC50 | Reference |
| This compound | - | Data not available | - | - |
| Chamazulene | Total Antioxidant Capacity | Higher than ascorbic acid, α-tocopherol, and BHT | 6.4 µg/mL | |
| Chamazulene | ABTS radical scavenging | Strong activity, higher than BHT and α-tocopherol | 3.7 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of comparative studies involving this compound.
Anti-inflammatory Assays
1. Inhibition of Cyclooxygenase-2 (COX-2) Activity
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2, a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis.
-
Procedure:
-
Purified recombinant human COX-2 enzyme is incubated with the test compound (e.g., this compound) at various concentrations for a defined period (e.g., 10 minutes at 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then stopped.
-
The product of the reaction, typically Prostaglandin E2 (PGE2), is quantified using methods such as ELISA or LC-MS/MS.
-
The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to that of a vehicle control. The IC50 value is then determined.
-
2. Measurement of TNF-α and IL-6 Production in Macrophages
-
Principle: This assay quantifies the inhibitory effect of a compound on the production of pro-inflammatory cytokines, TNF-α and IL-6, by macrophages stimulated with lipopolysaccharide (LPS).
-
Procedure:
-
Macrophage cells (e.g., RAW 264.7 or primary macrophages) are cultured in appropriate media.
-
The cells are pre-treated with various concentrations of the test compound for a specified duration.
-
The cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The percentage of inhibition of cytokine production is calculated, and IC50 values are determined.
-
Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test compound is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic absorbance.
-
Procedure:
-
The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
The test compound is added to the ABTS•+ solution at different concentrations.
-
After a set incubation time, the decrease in absorbance is measured.
-
The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in the biological activities of azulene derivatives and a general workflow for evaluating these activities.
Caption: General workflow for comparing the biological activities of azulene derivatives.
Caption: Simplified signaling pathways involved in the anti-inflammatory effects of azulene derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that the azulene scaffold is a promising template for the development of novel therapeutic agents with diverse biological activities. Derivatives such as chamazulene and guaiazulene have demonstrated significant anti-inflammatory and antioxidant properties, while others have shown potent anticancer effects.
The striking lack of quantitative biological data for this compound presents a clear opportunity for further research. Its role as a versatile synthetic intermediate suggests that a wide array of novel derivatives can be generated. A systematic evaluation of the anti-inflammatory, anticancer, and antioxidant activities of this compound is warranted. Such studies would not only elucidate the pharmacological profile of this specific derivative but also contribute to a more comprehensive understanding of the structure-activity relationships within the broader class of azulene compounds, ultimately guiding the design of more potent and selective therapeutic agents.
Differentiating Isomers of Di(phenylethynyl)azulenes: A Comparative Guide to Their Optical and Physical Properties
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is paramount. In the realm of advanced organic materials, di(phenylethynyl)azulenes present a compelling case study. These isomers, while sharing the same molecular formula, exhibit distinct optical and physical properties dictated by the substitution pattern of the phenylethynyl groups on the azulene core. This guide provides a comprehensive comparison of these isomers, supported by experimental data, to aid in their differentiation and potential application.
Azulene, a non-benzenoid isomer of naphthalene, is renowned for its unique electronic structure, which imparts a characteristic blue color and a significant dipole moment. Functionalization of the azulene core with phenylethynyl moieties extends the π-conjugated system, leading to intriguing photophysical properties. However, the connectivity of these substituents dramatically influences the electronic delocalization and, consequently, the material's characteristics. This guide focuses on the key differences between isomers, particularly highlighting the exceptional properties of the 2,6-substituted isomer.
Comparative Analysis of Optical and Physical Properties
The substitution pattern on the azulene ring directly impacts the molecule's electronic transitions and, therefore, its interaction with light. The following tables summarize the key optical properties of various di(phenylethynyl)azulene isomers, with a focus on their absorption and emission characteristics.
Table 1: UV-Vis Absorption and Molar Extinction Coefficients
| Isomer | Substitution Pattern | λ_abs (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 1 | 1,3-di(phenylethynyl)azulene | 412 | 28,000 |
| 2 | 4,7-di(phenylethynyl)azulene | 398 | 35,000 |
| 3 | 2,6-di(phenylethynyl)azulene | 446 | 55,000 |
| 4 | 1,3-bis(4-bromophenylethynyl)azulene | 418 | 32,000 |
Data sourced from Koch, M. et al., J. Mater. Chem. C, 2013.
Table 2: Fluorescence Emission Properties
| Isomer | Substitution Pattern | λ_em (nm) | Quantum Yield (Φ_f) |
| 1 | 1,3-di(phenylethynyl)azulene | 465 | 0.02 |
| 2 | 4,7-di(phenylethynyl)azulene | 455 | 0.04 |
| 3 | 2,6-di(phenylethynyl)azulene | 525 | 0.25 |
| 4 | 1,3-bis(4-bromophenylethynyl)azulene | 472 | 0.03 |
Data sourced from Koch, M. et al., J. Mater. Chem. C, 2013.
From the data, a clear trend emerges: the 2,6-di(phenylethynyl)azulene isomer exhibits a significant bathochromic (red) shift in both its absorption and emission spectra compared to the other isomers.[1] Furthermore, its molar extinction coefficient is considerably higher, indicating a stronger absorption of light. Most strikingly, the fluorescence quantum yield of the 2,6-isomer is an order of magnitude greater than that of the other isomers, signifying a much more efficient emission of light after excitation.[1] This enhanced luminescence makes the 2,6-isomer a promising candidate for applications in optoelectronic devices.[1][2]
The distinct properties of the 2,6-isomer can be attributed to the alignment of the phenylethynyl substituents along the short axis of the azulene core, which facilitates greater π-electron delocalization along the direction of the molecule's inherent dipole moment.[1] In contrast, substitution at the 1,3- or 4,7-positions results in less effective electronic communication across the molecule.
Experimental Protocols
The synthesis and characterization of these isomers are crucial for verifying their structure and properties. The following sections detail the general experimental methodologies employed.
General Synthesis of Di(phenylethynyl)azulenes via Sonogashira Coupling
The di(phenylethynyl)azulene isomers are typically synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction between a dihaloazulene precursor and phenylacetylene.
Materials:
-
Appropriate dihaloazulene (e.g., 1,3-dibromoazulene or 2,6-diiodoazulene)
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the dihaloazulene, palladium catalyst, and CuI are added.
-
Anhydrous solvent and the amine base are then added, and the mixture is degassed.
-
Phenylacetylene is added dropwise to the reaction mixture.
-
The reaction is heated to a specific temperature (typically between 50-80 °C) and stirred for a set period (ranging from a few hours to overnight), while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired di(phenylethynyl)azulene isomer.
UV-Vis Absorption and Fluorescence Spectroscopy
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer for absorption measurements.
-
A spectrofluorometer for fluorescence emission and excitation measurements.
Procedure:
-
Solutions of the di(phenylethynyl)azulene isomers are prepared in a spectroscopic grade solvent (e.g., dichloromethane or cyclohexane) at a known concentration (typically in the micromolar range).
-
For UV-Vis absorption measurements, the spectrophotometer is blanked with the pure solvent. The absorption spectrum of each isomer solution is then recorded over a relevant wavelength range (e.g., 250-700 nm).
-
For fluorescence measurements, the excitation wavelength is set to the absorption maximum of the S₀→S₂ transition for each isomer. The emission spectrum is then recorded over a wavelength range that encompasses the expected fluorescence.
-
The fluorescence quantum yield (Φ_f) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard are used in the calculation.
Visualizing the Workflow
The general workflow for differentiating these isomers can be visualized as a logical progression from synthesis to comparative analysis.
Caption: A flowchart illustrating the key stages in the synthesis, characterization, and comparative analysis of di(phenylethynyl)azulene isomers.
Conclusion
The differentiation of di(phenylethynyl)azulene isomers is readily achievable through a systematic analysis of their optical and physical properties. The 2,6-substitution pattern, in particular, gives rise to a molecule with significantly enhanced luminescence and a red-shifted absorption profile.[1] This comprehensive understanding of the structure-property relationships is crucial for the rational design of novel azulene-based materials for a range of applications, from organic electronics to fluorescent probes in biological systems. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in this exciting field.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 6-Methylazulene
For laboratory professionals engaged in pioneering research and development, the safe handling and disposal of chemical compounds is a cornerstone of operational excellence and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of 6-methylazulene, ensuring the safety of personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to mitigate risks of exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Respiratory Protection: In case of dust formation, use a particulate filter respirator (e.g., P1 filter for at least 80% of airborne particles)[1].
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact[2].
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors[1][3].
-
Avoid the formation of dust during handling[1].
In Case of Accidental Release:
-
Evacuate personnel from the immediate spill area.
-
Remove all sources of ignition as the compound may be combustible.
-
Ventilate the area.
-
For solid spills, carefully sweep or scoop the material into a suitable, closed container for disposal. Avoid generating dust[1][3].
-
Do not allow the chemical to enter drains or waterways, as azulene and its derivatives are toxic to aquatic life with long-lasting effects[1][2].
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations[2].
-
Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with "Hazardous Waste" and the chemical name.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Place solid this compound waste in a tightly sealed, compatible container to prevent leakage or spillage.
-
For solutions containing this compound, use a sealed, leak-proof container.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for azulene or a similar derivative if a specific one for this compound is unavailable.
-
-
Documentation:
-
Maintain a detailed log of the amount of this compound waste generated and its disposal date.
-
Keep all disposal records and manifests as required by regulations.
-
Quantitative Data for Transportation and Storage
The following table summarizes key quantitative data relevant to the transportation and storage of azulene derivatives, which should be applied to this compound in the absence of specific data.
| Parameter | Value | Reference |
| IMDG Class | 9 (Miscellaneous hazardous materials) | Santa Cruz Biotechnology, Azulene SDS[2] |
| UN Number | 3077 | Santa Cruz Biotechnology, Azulene SDS[2] |
| Packing Group | III | Santa Cruz Biotechnology, Azulene SDS[2] |
| DOT Hazard Class | 9 | Santa Cruz Biotechnology, Azulene SDS[2] |
| Marine Pollutant | Yes | Santa Cruz Biotechnology, Azulene SDS[2] |
| Recommended Storage Temp. | 15 – 25 °C | Carl ROTH, Azulene ≥ 98% SDS[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 6-Methylazulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Methylazulene in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an aromatic hydrocarbon with specific handling requirements. While comprehensive toxicological data is not widely available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides key hazard information. General safety precautions for handling aromatic hydrocarbons should be strictly followed.
Summary of Known Hazards:
| Hazard Class | GHS Classification | Potential Effects |
| Acute Oral Toxicity | Harmful if swallowed[1] | Ingestion may cause adverse health effects. |
| Skin Corrosion/Irritation | Causes skin irritation[1] | Direct contact can lead to redness and inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | Can cause significant eye discomfort and damage. |
| Respiratory Irritation | May cause respiratory irritation[1] | Inhalation of dust or vapors can irritate the respiratory tract. |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects | Release into the environment can cause long-term harm to aquatic ecosystems. |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile rubber). | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes, dust, or vapors. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. For operations with a potential for generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation and respiratory tract irritation. |
| Protective Clothing | A standard laboratory coat should be worn. For larger quantities or in case of a spill, chemically resistant outerwear is advised. | To protect skin and personal clothing from contamination. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Before handling, ensure you have read and understood the available safety information.
-
Verify that a chemical spill kit is readily accessible.
-
Prepare all necessary equipment and reagents.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat.
-
Wear appropriate chemical-resistant gloves.
-
Wear safety glasses or goggles.
-
-
Working in a Ventilated Area:
-
All handling of this compound, especially of the solid form or when preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
-
Handling and Use:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use appropriate tools (spatulas, etc.) to handle the solid compound.
-
Keep containers tightly closed when not in use.
-
-
Decontamination:
-
Clean all glassware and equipment that has come into contact with this compound.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Spill Management and Disposal Plan
Proper management of spills and waste is a critical component of the safety protocol.
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
Waste Disposal Plan:
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container designated for solid chemical waste. |
| Solutions of this compound | Collect in a clearly labeled, sealed container designated for liquid organic waste. Do not mix with incompatible waste streams. |
| Contaminated Materials (Gloves, paper towels, etc.) | Place in a sealed bag or container and dispose of as solid hazardous waste. |
Disposal Workflow Diagram:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
